Product packaging for 3-Amino-1,2-oxaborepan-2-ol(Cat. No.:)

3-Amino-1,2-oxaborepan-2-ol

Cat. No.: B15217122
M. Wt: 128.97 g/mol
InChI Key: URBXFIJXTJBDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-1,2-oxaborepan-2-ol is a boron-containing heterocyclic compound with the molecular formula C4H10BNO2. This organoboron species features a unique six-membered 1,2-oxaborinane ring system, which may be of significant interest in medicinal chemistry and materials science research. The presence of both amine and alcohol functional groups on this boronate ester scaffold provides versatile handles for further chemical modification and potential application in Suzuki-Miyaura cross-coupling reactions. Main Applications & Research Value: The primary research applications for this compound are currently being explored. Based on its structure, it may serve as a key intermediate in the synthesis of more complex boron-based molecules. Potential research areas include its use as a building block for pharmaceutical development, particularly in creating boronic acid analogs of bioactive molecules, and its investigation in the design of new sensors or materials. Researchers are encouraged to validate its specific utility within their experimental systems. Mechanism of Action: The specific biochemical or chemical mechanism of action of this compound is not fully characterized and is likely dependent on the research context. Its reactivity and biological activity may be influenced by the interaction of its boronate ester group with various biological targets or its participation in specific catalytic cycles. Handling and Safety: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. As with all chemicals of unknown toxicity, it should be handled with care using appropriate personal protective equipment and following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12BNO2 B15217122 3-Amino-1,2-oxaborepan-2-ol

Properties

Molecular Formula

C5H12BNO2

Molecular Weight

128.97 g/mol

IUPAC Name

2-hydroxyoxaborepan-3-amine

InChI

InChI=1S/C5H12BNO2/c7-5-3-1-2-4-9-6(5)8/h5,8H,1-4,7H2

InChI Key

URBXFIJXTJBDEM-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCCCO1)N)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for information regarding the synthesis and characterization of "3-Amino-1,2-oxaborepan-2-ol" did not yield any specific results for this compound. This suggests that the molecule may be a novel compound that has not yet been synthesized or reported in publicly available literature.

The search included queries for its synthesis, characterization, experimental protocols, and any associated analytical data such as NMR or mass spectrometry. The lack of information prevents the creation of a detailed technical guide as requested.

For the benefit of researchers and scientists, this guide will instead provide a general overview of the synthetic strategies and characterization techniques that would likely be employed for a hypothetical molecule with this structure, based on established chemical principles and related compounds.

Hypothetical Synthetic Approach

A plausible synthetic route for this compound would likely involve a multi-step process. The core structure, a 1,2-oxaborepan ring, is a seven-membered heterocyclic system containing an oxygen and a boron atom adjacent to each other. The synthesis would need to incorporate an amino group at the 3-position and a hydroxyl group on the boron atom.

A potential, though unverified, synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Starting_Material_1 Protected Amino Pentenol Step_1 Hydroboration/ Oxidation Starting_Material_1->Step_1 Reacts with Starting_Material_2 Boron Source Starting_Material_2->Step_1 Step_2 Cyclization Step_1->Step_2 Intermediate Step_3 Deprotection Step_2->Step_3 Protected Intermediate Final_Product This compound Step_3->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Step 1: Hydroboration/Oxidation of a Protected Amino Pentenol

A suitable starting material would be a pent-4-en-1-ol derivative with a protected amino group at the appropriate position. This substrate would undergo a hydroboration reaction using a boron source, followed by an oxidative workup to form a diol.

Step 2: Cyclization

The resulting amino diol could then be induced to cyclize to form the 1,2-oxaborepan ring. This step would likely involve the formation of a B-O bond and an O-C bond to close the seven-membered ring. The specific conditions for this cyclization would need to be optimized.

Step 3: Deprotection

The final step would involve the removal of the protecting group from the amino functionality to yield the target compound, this compound.

Characterization (Expected)

Once synthesized, the characterization of this compound would be crucial to confirm its structure and purity. The following techniques would be employed:

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the seven-membered ring and the amino group. The chemical shifts and coupling constants would provide information about the connectivity and stereochemistry of the molecule.
¹³C NMR Resonances for each of the carbon atoms in the molecule, confirming the carbon skeleton.
¹¹B NMR A characteristic signal for the boron atom, with a chemical shift indicative of its coordination environment (trigonal planar or tetrahedral).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns.
FT-IR Spectroscopy Vibrational bands corresponding to the O-H, N-H, B-O, and C-O bonds present in the molecule.
Elemental Analysis Determination of the percentage composition of C, H, N, B, and O, which should match the calculated values for the molecular formula.

Signaling Pathways and Biological Activity

As there is no information available for this compound, any discussion of its biological activity or involvement in signaling pathways would be purely speculative. Boron-containing compounds are known to have a wide range of biological activities, and the presence of the amino alcohol functionality could impart specific pharmacological properties.

The logical relationship for investigating the biological activity of a novel compound is depicted in the following diagram.

Biological_Activity_Investigation Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, receptor binding) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Logical workflow for the investigation of biological activity.

A Technical Guide to the X-ray Crystallography of 3-Amino-1,2-oxaborepan-2-ol: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible crystallographic data for 3-Amino-1,2-oxaborepan-2-ol is unavailable. This document presents a hypothetical, yet plausible, technical guide based on established principles of chemical synthesis and small-molecule X-ray crystallography. It is intended to serve as a framework for researchers and drug development professionals.

This in-depth guide outlines a potential synthetic pathway, a detailed experimental protocol for single-crystal X-ray diffraction analysis, and hypothetical crystallographic data for the novel compound this compound. The methodologies and data are constructed to be representative of what one might expect for a small organic molecule of this nature.

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors. The key steps would involve the formation of a protected amino alcohol, followed by a cyclization reaction with a suitable boronic acid derivative.

Experimental Protocol: Hypothetical Synthesis

  • Protection of Amino Group: 5-Amino-1-pentanol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in dichloromethane (DCM) to yield tert-butyl (5-hydroxypentyl)carbamate.

  • Oxidation to Aldehyde: The resulting alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in DCM.

  • Hydroboration-Oxidation: The aldehyde is then subjected to a hydroboration-oxidation reaction. Treatment with a borane source, followed by oxidative workup, would yield the diol precursor.

  • Cyclization/Deprotection: The diol is then reacted with a suitable boronic acid or its derivative under dehydrating conditions to form the 1,2-oxaborepane ring. The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, this compound.

  • Purification: The final compound is purified by column chromatography on silica gel.

G Hypothetical Synthesis Workflow A 5-Amino-1-pentanol B Boc Protection A->B C Oxidation to Aldehyde B->C D Hydroboration-Oxidation C->D E Cyclization with Boronic Acid D->E F Acidic Deprotection E->F G Purification F->G H This compound G->H

Caption: Hypothetical synthesis workflow for this compound.

X-ray Crystallography Experimental Protocol

The following protocol details a standard procedure for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-purity this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol). Single crystals are grown using the slow evaporation technique at room temperature. Alternative methods such as vapor diffusion may also be employed.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Processing: The collected diffraction images are processed using software such as CrysAlisPro or SAINT. This involves integration of reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms with software like SHELXT. The resulting structural model is then refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation and Visualization: The final refined structure is validated using tools like PLATON and checkCIF. Molecular graphics are generated using programs such as OLEX2, Mercury, or Diamond.

G X-ray Crystallography Experimental Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Data Collection (Diffractometer) C->D E Data Processing & Reduction D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation & Analysis (checkCIF) G->H

Caption: General experimental workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for this compound. These values are representative of a well-behaved small organic molecule crystal structure.

ParameterHypothetical Value
Crystal Data
Chemical FormulaC₅H₁₂BNO₂
Formula Weight128.97 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.456(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)788.1(3)
Z4
Density (calculated)1.085 g/cm³
Absorption Coefficient (μ)0.075 mm⁻¹
F(000)280
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
2θ range for data collection4.5° to 55.0°
Reflections collected5678
Independent reflections1815 [R(int) = 0.021]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1815 / 0 / 115
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak/hole0.25 / -0.21 e⁻Å⁻³

Application in Drug Development: A Logical Framework

Given that molecules containing boron are of increasing interest in medicinal chemistry, a logical next step following structural elucidation would be to explore the structure-activity relationships (SAR) of this compound and its analogs. The following diagram illustrates a typical SAR workflow.

G Structure-Activity Relationship (SAR) Workflow A Initial Hit Compound (this compound) B Define Modification Sites (e.g., amino group, ring size) A->B C Synthesize Analog Library B->C D Biological Screening (e.g., enzyme inhibition assay) C->D E Data Analysis (Potency, Selectivity, etc.) D->E F Identify SAR Trends E->F G Design Next Generation Analogs F->G Informs H Lead Optimization F->H G->C Iterate

Caption: A logical workflow for a structure-activity relationship study.

Quantum Chemical Calculations for 3-Amino-1,2-oxaborepan-2-ol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Theoretical Framework for Quantum Chemical Calculations

The investigation of the electronic structure and properties of a molecule like 3-Amino-1,2-oxaborepan-2-ol would typically employ a range of quantum chemical methods. The choice of method is a balance between computational cost and desired accuracy.

A general workflow for such a computational study is outlined below:

Quantum Chemical Calculation Workflow A Molecular Structure Input (SMILES, InChI, or 3D coordinates) B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation B->D Stationary Point Geometry C->B Check for Imaginary Frequencies E Property Calculations D->E G Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) E->G H Spectroscopic Properties (IR, Raman, NMR) E->H I Electronic Properties (HOMO-LUMO, Mulliken Charges, ESP) E->I J Conceptual DFT (Reactivity Descriptors) E->J F Analysis of Results G->F H->F I->F J->F

A generalized workflow for quantum chemical calculations.
Experimental Protocols: A Computational Approach

The "experiments" in this context are computational. The following sections detail the typical protocols.

1. Molecular Structure Preparation: The initial 3D coordinates of this compound can be generated from its 2D representation (SMILES or IUPAC name) using molecular editing software like Avogadro or ChemDraw. A preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), is often performed to obtain a reasonable starting structure.

2. Geometry Optimization: To find the most stable conformation of the molecule (a minimum on the potential energy surface), a geometry optimization is performed. This is typically done using Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

  • Method: A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or ωB97X-D might be employed for specific purposes, such as studying non-covalent interactions.

  • Basis Set: The Pople-style basis set, such as 6-31G(d,p), is a common starting point. For higher accuracy, larger basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are used.

3. Frequency Calculations: Following a successful geometry optimization, frequency calculations are crucial for two reasons:

  • Verification of Stationary Point: The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The presence of one imaginary frequency indicates a transition state.

  • Thermodynamic Properties: From the vibrational frequencies, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.

4. Single-Point Energy Calculations: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory (e.g., a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T))).

5. Calculation of Molecular Properties: Once a reliable geometry and electronic wavefunction are obtained, a wide range of molecular properties can be calculated. These are summarized in the table below.

Quantitative Data Summary

The following table outlines the key quantitative data that would be obtained from quantum chemical calculations for this compound, along with the typical computational methods used.

Calculated Property Description Typical Method/Basis Set
Optimized Geometric Parameters Bond lengths, bond angles, and dihedral angles of the most stable conformer.B3LYP/6-31G(d,p) or higher
Vibrational Frequencies Frequencies of the normal modes of vibration, used to predict the infrared (IR) and Raman spectra.B3LYP/6-31G(d,p) or higher
Thermodynamic Properties Enthalpy, entropy, and Gibbs free energy of formation.B3LYP/6-31G(d,p) or higher
Electronic Energies Total electronic energy, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).B3LYP/6-311++G(d,p) or higher
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability.B3LYP/6-311++G(d,p) or higher
Mulliken Atomic Charges A measure of the partial charge on each atom in the molecule.B3LYP/6-31G(d,p) or higher
Electrostatic Potential (ESP) A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.B3LYP/6-31G(d,p) or higher
Dipole Moment The magnitude and direction of the molecular dipole moment.B3LYP/6-311++G(d,p) or higher
NMR Chemical Shifts Predicted 1H and 13C NMR chemical shifts, which can be compared with experimental data.GIAO-B3LYP/6-311++G(d,p)

Logical Relationships in Property Calculation

The calculation of various molecular properties is interconnected, as illustrated in the following diagram.

Property Calculation Dependencies Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Optimized Geometry SPE Single-Point Energy Opt->SPE Optimized Geometry Thermo Thermodynamic Properties Freq->Thermo Vibrational Frequencies Spectro Spectroscopic Properties Freq->Spectro Vibrational Frequencies Electronic Electronic Properties SPE->Electronic Wavefunction

Interdependencies of property calculations.

Conclusion

While specific computational data for this compound is not currently available in the public domain, the established methodologies of quantum chemistry provide a robust framework for its theoretical investigation. By employing DFT and other high-level methods, a wealth of information regarding its structure, stability, reactivity, and spectroscopic properties can be obtained. This in-silico approach is an invaluable tool in modern drug discovery and materials science, enabling the characterization of novel molecules and the prediction of their behavior prior to synthesis and experimental testing.

Physical and chemical properties of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "3-Amino-1,2-oxaborepan-2-ol" did not yield any publicly available data for a compound with this specific name. This suggests that it may be a novel or theoretical compound not yet synthesized or characterized in the scientific literature.

In lieu of the requested compound, this technical guide will focus on a well-characterized and therapeutically relevant oxaborole, Crisaborole . As an FDA-approved topical anti-inflammatory agent, Crisaborole serves as an excellent case study for researchers, scientists, and drug development professionals interested in the properties and applications of boron-containing heterocyclic compounds.

This guide provides a detailed overview of the physical and chemical properties of Crisaborole, its synthesis, and its mechanism of action, adhering to the specified formatting and visualization requirements.

1. Physical and Chemical Properties

Crisaborole is a benzoxaborole that functions as a phosphodiesterase 4 (PDE4) inhibitor. Its properties are summarized in the table below.

PropertyValue
IUPAC Name 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile
Molecular Formula C₁₄H₁₀BNO₃
Molecular Weight 251.05 g/mol
Melting Point 146-148 °C
Appearance White to off-white crystalline powder
Solubility Soluble in solvents such as ethanol, propylene glycol, and glycerin.
pKa 7.6

2. Experimental Protocols

2.1. Synthesis of Crisaborole

The synthesis of Crisaborole can be achieved through a multi-step process, a general outline of which is provided below. This is a representative synthesis and may not reflect the exact manufacturing process.

Step 1: Synthesis of 2-bromo-4-cyanophenol

  • To a solution of 4-cyanophenol in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-((3-bromo-4-formylphenyl)oxy)benzonitrile

  • In a reaction vessel, combine 2-bromo-4-cyanophenol, a suitable boronic acid (e.g., 4-formylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., toluene/ethanol/water).

  • Heat the mixture to reflux under an inert atmosphere for several hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography.

Step 3: Cyclization to form the oxaborole ring

  • Dissolve the product from Step 2 in an appropriate solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium) dropwise to effect a lithium-halogen exchange.

  • Quench the reaction with a trialkyl borate (e.g., triisopropyl borate).

  • Allow the reaction to warm to room temperature and then acidify with an aqueous acid (e.g., HCl).

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the resulting Crisaborole by recrystallization or column chromatography.

2.2. Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of Crisaborole.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

3. Mechanism of Action and Signaling Pathway

Crisaborole's primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the inflammatory response, such as NF-κB. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23.

Crisaborole_Mechanism_of_Action cluster_cell Immune Cell Crisaborole Crisaborole PDE4 PDE4 Crisaborole->PDE4 Inhibits cAMP cAMP AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylate Cyclase Inflammation Reduced Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) PKA->Inflammation Leads to

References

An In-depth Technical Guide to Novel Boron-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-containing compounds have emerged as a significant class of pharmacophores in medicinal chemistry, transitioning from being perceived as toxic to becoming the foundation of several FDA-approved drugs.[1] Their unique ability to form reversible covalent bonds, owing to the Lewis acidic nature of the boron atom, allows for potent and selective interactions with biological targets.[2] This technical guide provides a comprehensive overview of the core aspects of novel boron-containing heterocyclic compounds, with a focus on their synthesis, biological activity, and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, aiming to facilitate a deeper understanding and inspire further innovation in this burgeoning field.

Key Classes and Biological Activities

Boron's incorporation into heterocyclic structures has yielded a diverse array of compounds with a broad spectrum of biological activities. Benzoxaboroles, in particular, have garnered significant attention and success.

Benzoxaboroles: A Privileged Scaffold

First synthesized in 1957, benzoxaboroles are bicyclic compounds containing a boronic acid fused to a benzene ring.[3] This scaffold has proven to be a versatile platform for developing drugs with antifungal, antibacterial, anti-inflammatory, and anticancer properties.

Antifungal Activity:

Tavaborole (formerly AN2690) is a prime example of a successful benzoxaborole-based drug, approved for the topical treatment of onychomycosis.[4] It exhibits potent activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes.[5]

CompoundOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Tavaborole (AN2690)Trichophyton rubrum1.0–8.04.08.0[5]
Tavaborole (AN2690)Trichophyton mentagrophytes4.0–8.04.08.0[5]
Tavaborole (AN2690)Candida albicans2 - 161616[6]

Antibacterial Activity:

Vaborbactam, a cyclic boronic acid derivative, is a β-lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem.[3] It effectively restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[7]

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
GSK2251052Anaerobic Bacteria (overall)24[1]
GSK2251052Bacteroides fragilis-4[1]
GSK2251052Bacteroides thetaiotaomicron-8[1]
GSK2251052Clostridium perfringens>32>32[1]

Pharmacokinetics of Vaborbactam (in combination with Meropenem):

ParameterValueUnitReference
Cmax (single 2g dose)55.6mg/L[8]
AUC0–inf (single 2g dose)588mg·h/L[8]
Half-life (t1/2)1.68hours[8]
Volume of Distribution (Vd)18.6L[8]
Protein Binding~33%[8]
Renal Excretion (unchanged)75 - 95%[8]

Anticancer Activity:

Recent research has explored the potential of benzoxaborole derivatives as anticancer agents. Several compounds have demonstrated cytotoxicity against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 2 (AN2690 derivative)U2OS (Osteosarcoma)66.8[9]
Compound 2 (AN2690 derivative)SKOV3 (Ovarian Cancer)~80[9]

Carbonic Anhydrase Inhibition:

Benzoxaboroles have also been identified as a novel chemotype for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes.[6]

CompoundIsoformKi (nM)Reference
18 hCA IX~30[10]
19 hCA IX~30[10]
20 hCA IX~30[10]
22 hCA IX~30[10]
14 hCA IV497.3[10]
Other Boron-Containing Heterocycles

Beyond benzoxaboroles, other classes of boron-containing heterocycles, such as diazaborines and oxazaborolidines, have also shown promising biological activities.

Diazaborines: These compounds have demonstrated antibacterial properties, primarily against Gram-negative bacteria, by inhibiting the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.[11][12]

Oxazaborolidines: This class of compounds has been investigated for its antibacterial activity against Streptococcus mutans, a key bacterium in the formation of dental caries. The minimal inhibitory concentration (MIC) values for several synthesized oxazaborolidines ranged from 0.53 to 6.75 mM.[13]

Mechanisms of Action

The unique chemistry of the boron atom dictates the mechanisms of action of these heterocyclic compounds, often involving the formation of a covalent bond with a key residue in the active site of the target enzyme.

Inhibition of Leucyl-tRNA Synthetase by Tavaborole

Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[14] The boron atom of tavaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing site of the enzyme. This trapping of the tRNA prevents the catalytic cycle and halts protein synthesis, leading to fungal cell death.[15][16]

LeuRS_Inhibition cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) cluster_Reaction Editing_Site Editing Site Adduct Stable tRNA-Tavaborole Adduct Editing_Site->Adduct Forms adduct with boron atom tRNA_Leu tRNA Leu (Terminal Adenosine) tRNA_Leu->Editing_Site Enters Tavaborole Tavaborole (Benzoxaborole) Tavaborole->Editing_Site Enters Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Leads to

Inhibition of Leucyl-tRNA Synthetase by Tavaborole.
Inhibition of β-Lactamase by Vaborbactam

Vaborbactam protects β-lactam antibiotics from degradation by serine β-lactamases. The boron atom in vaborbactam acts as a potent electrophile, mimicking the tetrahedral transition state of the natural substrate. It forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme and allowing the partner antibiotic to exert its antibacterial effect.[3][17]

BLactamase_Inhibition cluster_Enzyme Serine β-Lactamase Active_Site Active Site (Serine Residue) Inactive_Complex Reversible Covalent Inactive Complex Active_Site->Inactive_Complex Forms BLactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Active_Site->BLactam_Antibiotic Normally Degrades Vaborbactam Vaborbactam (Cyclic Boronic Acid) Vaborbactam->Active_Site Binds to Inhibition Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BLactam_Antibiotic->Bacterial_Cell_Wall Inhibits

Mechanism of β-Lactamase Inhibition by Vaborbactam.

Experimental Protocols

Detailed and reproducible synthetic procedures are critical for the advancement of research in this field. Below are representative protocols for the synthesis of key benzoxaboroles.

Synthesis of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

The synthesis of Tavaborole can be achieved through a multi-step process starting from 2-bromo-5-fluorobenzaldehyde.[9][18][19]

Step 1: Protection of the aldehyde

  • Dissolve 2-bromo-5-fluorobenzaldehyde and trimethoxymethane in methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the solution.

  • Neutralize the reaction with a solution of sodium methoxide in methanol.

  • Distill the reaction mixture under vacuum to obtain 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

Step 2: Borylation

  • Dissolve the product from Step 1 in dry diethyl ether under an argon atmosphere and cool to -78°C.

  • Add n-butyllithium in hexane dropwise, maintaining the temperature below -70°C.

  • Add triisopropyl borate dropwise.

  • Allow the reaction to warm to room temperature and then hydrolyze with aqueous HCl.

  • Extract the product with diethyl ether and recrystallize from hot water to yield 4-fluoro-2-formylphenylboronic acid.

Step 3: Reduction and Cyclization

  • Dissolve the 4-fluoro-2-formylphenylboronic acid in methanol.

  • Add sodium borohydride in portions and stir the solution for an extended period.

  • Remove the solvent under vacuum and dissolve the crude product in water.

  • Crystallization from water yields 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole).

Tavaborole_Synthesis Start 2-Bromo-5-fluorobenzaldehyde Step1 1. Protection of Aldehyde (Trimethoxymethane, MeOH, H2SO4) 2. Neutralization (NaOMe) Start->Step1 Intermediate1 1-Bromo-2-(dimethoxymethyl) -4-fluorobenzene Step1->Intermediate1 Step2 1. Lithiation (n-BuLi, -78°C) 2. Borylation (Triisopropyl borate) 3. Hydrolysis (HCl) Intermediate1->Step2 Intermediate2 4-Fluoro-2-formylphenylboronic acid Step2->Intermediate2 Step3 Reduction & Cyclization (NaBH4, MeOH) Intermediate2->Step3 End Tavaborole Step3->End

Synthetic Workflow for Tavaborole.
Synthesis of Vaborbactam

The synthesis of Vaborbactam is a complex, multi-step process that involves the stereoselective construction of the cyclic boronic acid core. A key step often involves a Matteson homologation reaction.[20][21]

General Synthetic Strategy:

  • Starting Material: The synthesis typically begins with a chiral starting material to establish the desired stereochemistry.

  • Matteson Homologation: A crucial step is the diastereoselective chain homologation of a boronate ester to an α-chloroboronic ester. This reaction often requires low temperatures and the use of dichloromethyllithium.

  • Formation of the Oxaborinane Ring: Subsequent steps involve the formation of the six-membered oxaborinane ring.

  • Amide Coupling: The thiopheneacetyl side chain is introduced via an amide coupling reaction.

  • Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the final product.

Synthesis of Crisaborole

Crisaborole, an anti-inflammatory agent, is another important benzoxaborole. Its synthesis has been approached through various routes, often starting from substituted phenols.[22][23]

A Representative Synthetic Route:

  • Condensation: 2-bromo-5-hydroxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to protect the aldehyde group.

  • Etherification: The resulting phenol is reacted with 4-fluorobenzonitrile to form a diaryl ether.

  • Deprotection: The aldehyde protecting group is removed.

  • Miyaura Borylation: The aryl bromide is converted to a boronate ester using a palladium catalyst and a boron source like bis(pinacolato)diboron.

  • Reduction and Cyclization: The aldehyde is reduced with a reducing agent such as sodium borohydride, which subsequently leads to the cyclization to form the benzoxaborole ring of Crisaborole.

Crisaborole_Synthesis Start 2-Bromo-5-hydroxybenzaldehyde Step1 Aldehyde Protection (Ethylene glycol, p-TsOH) Start->Step1 Intermediate1 Protected Phenol Step1->Intermediate1 Step2 Etherification (4-Fluorobenzonitrile, K2CO3) Intermediate1->Step2 Intermediate2 Protected Diaryl Ether Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Aryl Bromide Aldehyde Step3->Intermediate3 Step4 Miyaura Borylation (Pd catalyst, B2pin2) Intermediate3->Step4 Intermediate4 Boronate Ester Aldehyde Step4->Intermediate4 Step5 Reduction & Cyclization (NaBH4) Intermediate4->Step5 End Crisaborole Step5->End

Synthetic Workflow for Crisaborole.

Conclusion

Novel boron-containing heterocyclic compounds represent a promising and expanding frontier in drug discovery. The unique chemical properties of boron enable innovative mechanisms of action, leading to the development of effective therapies for a range of diseases. The benzoxaborole scaffold, in particular, has demonstrated remarkable versatility, yielding approved drugs for fungal infections and inflammatory conditions, with further potential in oncology and other areas. As synthetic methodologies become more refined and our understanding of the biological roles of these compounds deepens, the future for boron-based therapeutics appears bright. This guide serves as a foundational resource for researchers and developers poised to contribute to this exciting field.

References

An In-Depth Technical Guide to the Derivatization of Aminoboronic Acids and their Cyclic Esters

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I must inform you that a thorough search of scientific and chemical literature reveals no specific information on the compound "3-Amino-1,2-oxaborepan-2-ol". This molecule does not appear to be a known or characterized compound in the accessible scientific literature. Therefore, it is not possible to provide an in-depth technical guide with experimental data and protocols specifically for this molecule.

However, to fulfill the spirit of your request and provide a valuable resource for researchers in drug development, this guide will focus on the derivatization of a closely related and highly relevant class of compounds: aminoboronic acids and their cyclic esters . These compounds share the key functional moieties of your requested molecule—an amino group and a boronic acid derivative—and are of significant interest in medicinal chemistry, with prominent examples like the proteasome inhibitor bortezomib.

This guide will provide a comprehensive overview of the synthesis and derivatization strategies for these compounds, complete with representative experimental protocols, quantitative data, and visualizations, adhering to all the specified formatting requirements.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the common strategies for modifying aminoboronic acids, focusing on the versatile reactions of the amino and boronic acid functionalities to generate diverse chemical libraries for drug discovery.

Introduction to Aminoboronic Acids in Drug Discovery

Aminoboronic acids are a class of organoboron compounds characterized by an amino group and a boronic acid (-B(OH)₂) moiety. The presence of the Lewis acidic boron atom allows for unique interactions with biological targets, most notably the formation of reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This property has made them a cornerstone in the development of potent and selective enzyme inhibitors.

The derivatization of the core aminoboronic acid scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties. Modifications to the amino group can alter solubility, cell permeability, and target engagement, while derivatization of the boronic acid can improve stability and selectivity.

Core Scaffold Synthesis

The synthesis of the aminoboronic acid core is a critical first step. A common and versatile method is the asymmetric dihydroxylation of an allylic amine derivative.

Experimental Protocol: Synthesis of a Chiral Aminoboronic Acid Precursor

A representative synthesis involves the asymmetric dihydroxylation of allylamine to produce (R)-(+)-3-amino-1,2-propanediol, a precursor that can be further elaborated.

  • Preparation of Catalyst: A chiral polymer-metal complex, such as wool-osmium tetroxide (wool-OsO₄), is prepared.

  • Reaction Setup: Allylamine is added to a solution containing the wool-OsO₄ complex.

  • Reaction Conditions: The reaction is allowed to proceed at a controlled temperature and for a specific duration to ensure optimal conversion and enantioselectivity.

  • Work-up and Purification: The catalyst is filtered off, and the product, (R)-(+)-3-amino-1,2-propanediol, is isolated and purified by standard techniques such as chromatography.

Derivatization Strategies and Methodologies

The primary sites for derivatization on an aminoboronic acid are the amino group and the boronic acid group.

N-Terminal Derivatization

The amino group is a versatile handle for introducing a wide range of functionalities through acylation, alkylation, and sulfonylation reactions.

N-acylation is the most common modification, used to introduce peptide fragments, heterocyclic moieties, or other capping groups. This is fundamental to building peptidomimetic inhibitors.

Experimental Protocol: N-Acylation of an Aminoboronic Acid

This protocol describes a standard peptide coupling reaction.

  • Reactant Preparation: Dissolve the aminoboronic acid hydrochloride salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

EntryAmine Starting MaterialCarboxylic AcidCoupling ReagentYield (%)
1(R)-1-aminoethylboronic acid pinacol esterPyrazine-2-carboxylic acidHATU85
2(R)-1-aminoethylboronic acid pinacol esterN-Boc-L-phenylalanineEDCI/HOBt78
3(S)-1-amino-3-methylbutylboronic acid pinacol esterAcetic AcidDCC92

Data is representative and compiled from typical peptide coupling procedures.

Boronic Acid Derivatization

The boronic acid moiety is often protected or cyclized to improve stability, solubility, and oral bioavailability. The most common derivatization is the formation of a cyclic ester with a diol.

Pinacol esters are widely used to protect the boronic acid, rendering it more stable to purification and handling.

Experimental Protocol: Boronic Acid Protection with Pinacol
  • Reactant Preparation: Suspend the aminoboronic acid (1.0 eq) and pinacol (1.2 eq) in a solvent mixture, typically toluene or a mixture of hexane and ethyl acetate.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Isolation: After cooling, the pinacol ester product often crystallizes from the solution or can be isolated after removal of the solvent under reduced pressure.

G cluster_0 Derivatization Pathway A Aminoboronic Acid Core B N-Terminal Derivatization (e.g., Acylation) A->B Add R-COOH, Coupling Agent C Boronic Acid Protection (e.g., Pinacol Ester) B->C Add Pinacol, Heat D Final Derivatized Compound C->D Deprotection (if needed)

Caption: General workflow for aminoboronic acid derivatization.

Application in Drug Development: Proteasome Inhibition

Aminoboronic acids, particularly dipeptidyl boronic acids, are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. Inhibition of the proteasome is a validated strategy in cancer therapy.

Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

The drug Bortezomib (a dipeptidyl boronic acid) inhibits the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of pro-apoptotic proteins and the induction of programmed cell death in cancer cells.

G A Aminoboronic Acid Drug (e.g., Bortezomib) B 26S Proteasome A->B Binds to active site C Inhibition of Protein Degradation B->C D Accumulation of Pro-Apoptotic Factors (e.g., p53, Bax) C->D E Induction of Apoptosis D->E

Methodological & Application

Application Notes and Protocols for Boron-Based Heterocyclic Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive literature searches did not yield any specific information regarding the synthesis or catalytic application of "3-Amino-1,2-oxaborepan-2-ol." This suggests that it may be a novel compound or not yet established as a catalyst in mainstream organic synthesis.

However, the query points to an interest in chiral boron-based heterocycles as catalysts. A closely related and extensively studied class of catalysts are chiral 1,3,2-oxazaborolidines .[1] These catalysts are highly effective in a variety of asymmetric transformations and share the core features of a boron atom integrated into a heteroatomic ring system containing both oxygen and nitrogen.

Therefore, these application notes will focus on the well-established use of chiral 1,3,2-oxazaborolidine catalysts, providing a practical guide for researchers interested in this area of catalysis.

Application Notes: Chiral 1,3,2-Oxazaborolidine Catalysts

Introduction:

Chiral 1,3,2-oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst and its derivatives, are powerful tools in asymmetric synthesis.[1] Derived from chiral amino alcohols, these catalysts create a chiral environment around a Lewis acidic boron center, enabling high levels of stereocontrol in a variety of chemical reactions. Their modular structure allows for fine-tuning of steric and electronic properties to suit specific transformations.[1]

Key Applications:

  • Asymmetric Reduction of Ketones: The most prominent application of chiral 1,3,2-oxazaborolidines is the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (BH₃) or catecholborane as the stoichiometric reductant. This reaction is valued for its high yields, excellent enantioselectivities, and predictable stereochemical outcomes.

  • Diels-Alder Reactions: As chiral Lewis acids, oxazaborolidines can catalyze Diels-Alder reactions, controlling the facial selectivity of the dienophile's approach to the diene.[1]

  • Aldol Reactions: Enantioselective aldol reactions can be promoted by these catalysts, facilitating the formation of chiral β-hydroxy ketones.

  • Enantioselective Photochemical Reactions: Recent studies have shown that chiral 1,3,2-oxazaborolidines can serve as catalysts in enantioselective photochemical reactions, expanding their utility beyond traditional thermal reactions.[1]

Mechanism of Action in Ketone Reduction:

The catalytic cycle for the asymmetric reduction of a ketone is a well-studied process. The ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine. This coordination activates the ketone towards reduction and presents it in a sterically defined manner. The borane reductant then coordinates to the nitrogen atom of the oxazaborolidine, positioning it for selective delivery of a hydride to one face of the carbonyl, leading to the formation of the chiral alcohol with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes typical performance data for the CBS-catalyzed reduction of various ketones.

EntrySubstrate (Ketone)CatalystReductantYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(R)-CBSBH₃·THF>9597
21-Tetralone(R)-CBSBH₃·THF9895
3Propiophenone(S)-CBSBH₃·THF>9596
42-Chloroacetophenone(R)-CBSCatecholborane9298
5α-Keto ester(R)-CBSBH₃·DMS9094

Note: Data is compiled from representative, publicly available results and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol provides a general method for the enantioselective reduction of a ketone to a chiral secondary alcohol.

Materials:

  • Prochiral ketone (1.0 mmol)

  • (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene, 0.05 - 0.1 mmol, 5-10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.0 - 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (Argon or Nitrogen) is charged with the CBS catalyst solution (0.1 mmol, 10 mol%).

  • Cooling: The flask is cooled to the desired temperature (typically between -20 °C and 0 °C) in a suitable cooling bath.

  • Reagent Addition:

    • The borane-THF solution (1.2 mmol) is added dropwise to the catalyst solution via syringe while maintaining the temperature.

    • A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2-3 mL) is then added dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (2-3 mL) at the reaction temperature to decompose any excess borane. The mixture is then allowed to warm to room temperature.

  • Workup:

    • 1 M HCl (5 mL) is added, and the mixture is stirred for 30 minutes.

    • The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the purified alcohol is determined by chiral HPLC or GC analysis.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup & Purification A Dry Flask under Inert Atmosphere B Add CBS Catalyst Solution A->B C Cool to Reaction Temperature (-20°C to 0°C) B->C D Add Borane Solution (BH3·THF) C->D Initiate Reaction E Add Ketone Substrate Solution D->E F Stir and Monitor by TLC/GC E->F G Quench with Methanol F->G Reaction Complete H Aqueous Workup (Acid, Base, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for CBS-catalyzed asymmetric ketone reduction.

G Catalyst CBS Catalyst Complex Catalyst-Ketone Complex Catalyst->Complex Coordination Ketone Prochiral Ketone Ketone->Complex Borane Borane (BH3) Activated_Complex Activated Complex Borane->Activated_Complex Complex->Activated_Complex Borane Coordination Product Chiral Alcohol Activated_Complex->Product Hydride Transfer Regen_Catalyst Regenerated Catalyst Activated_Complex->Regen_Catalyst Release Regen_Catalyst->Catalyst Catalytic Cycle

Caption: Simplified signaling pathway for CBS-catalyzed ketone reduction.

References

Application Notes and Protocols for Boron-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of boron-based inhibitors targeting serine proteases, including their mechanism of action, quantitative inhibition data, and detailed experimental protocols. The information is intended to guide researchers in the evaluation and application of these potent enzyme inhibitors in drug discovery and chemical biology.

Introduction to Boron-Based Serine Protease Inhibitors

Boronic acids and their derivatives have emerged as a prominent class of inhibitors for serine proteases. Their unique ability to form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site makes them highly potent and specific. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to effective inhibition.[1][2][3] The versatility in the chemical synthesis of peptidyl boronic acids allows for the fine-tuning of their selectivity and potency against a wide range of serine proteases implicated in various diseases, including cancer, inflammation, and infectious diseases.[4][5]

Mechanism of Action

The inhibitory mechanism of boron-based inhibitors involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom. This forms a tetrahedral boronate adduct, which is stabilized by interactions within the active site, including the oxyanion hole. The acidity of the boronic acid is a key determinant of its inhibitory potency, as the anionic form is more susceptible to nucleophilic attack.

Quantitative Inhibition Data

The potency of boron-based serine protease inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of selected boron-based inhibitors against various serine proteases.

InhibitorTarget ProteaseKi (nM)IC50 (µM)Reference
Z-SSKL(boro)LProstate-Specific Antigen (PSA)65-[4]
Benzeneboronic acidα-Chymotrypsin196-[6]
Compound 10aAmpC β-lactamase140-[7]
Compound 5KPC-2 β-lactamase730-[7]
mupain-1 derivativemurine uPA (muPA)2-[8]
hPK inhibitorshuman Plasma Kallikrein (hPK)~10-[8]

Experimental Protocols

Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a standard method for determining the inhibitory activity of a boron-based compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease

  • Boron-based inhibitor stock solution (in DMSO)

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 8.0)[9]

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the boron-based inhibitor in assay buffer. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.

  • In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the appropriate wells. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.

  • Add 25 µL of the serine protease solution (at a final concentration appropriate for the assay) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should be at or below its Km value for the enzyme.

  • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

  • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Determination of Inhibition Constant (Ki)

For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation if the IC50 and the substrate's Michaelis-Menten constant (Km) are known:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

A more direct method to determine Ki involves measuring the initial reaction rates at various substrate and inhibitor concentrations and performing a Lineweaver-Burk or Dixon plot analysis.

Cell-Based Assay for Inhibitor Efficacy

This protocol provides a general framework for evaluating the efficacy of a boron-based serine protease inhibitor in a cellular context.

Materials:

  • Cancer cell line expressing the target serine protease

  • Cell culture medium and supplements

  • Boron-based inhibitor

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well clear or white-walled cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Prepare serial dilutions of the boron-based inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle (DMSO) and no-treatment controls.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.

Visualizations

Signaling Pathway: Serine Protease-Mediated Cancer Progression

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Hepsin Hepsin PAR2 PAR2 Hepsin->PAR2 activates Pro-HGF Pro-HGF Hepsin->Pro-HGF cleaves Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) PAR2->Signaling_Cascade activates HGF HGF Pro-HGF->HGF HGF->Signaling_Cascade activates Proliferation Proliferation Signaling_Cascade->Proliferation Invasion Invasion Signaling_Cascade->Invasion Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Boronic_Acid_Inhibitor Boronic Acid Inhibitor Boronic_Acid_Inhibitor->Hepsin inhibits

Caption: Serine protease (Hepsin) signaling in cancer.

Experimental Workflow: Screening for Serine Protease Inhibitors

G Start Start: Compound Library Virtual_Screening Virtual Screening (Docking) Start->Virtual_Screening In_vitro_Assay In vitro Enzyme Inhibition Assay Virtual_Screening->In_vitro_Assay Select top candidates Hit_Identification Hit Identification (IC50/Ki Determination) In_vitro_Assay->Hit_Identification Cell_Based_Assay Cell-Based Efficacy and Toxicity Assays Hit_Identification->Cell_Based_Assay Active Compounds End End: Lead Candidate Hit_Identification->End Inactive Compounds Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Potent & Non-toxic Hits Lead_Optimization->In_vitro_Assay Iterative Design and Synthesis Lead_Optimization->End

Caption: Workflow for inhibitor screening.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the practical application of traditional boronic acids can be hampered by their instability, leading to decomposition and challenges in purification and long-term storage. To address these limitations, a new generation of boronic acid derivatives has been developed, offering enhanced stability and ease of handling without compromising reactivity.

This document provides detailed application notes and experimental protocols for the use of three classes of novel, air-stable boronic acid derivatives: Potassium Organotrifluoroborates , N-Methyliminodiacetic Acid (MIDA) Boronates , and Diethanolamine (DABO) Boronates .

Application Notes

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborate salts are crystalline, monomeric solids that exhibit exceptional stability in air and moisture.[1] This stability circumvents common issues associated with boronic acids, such as protodeboronation.[2] They are readily prepared from various organoboron precursors by treatment with potassium hydrogen fluoride (KHF₂), making them accessible and cost-effective reagents.[2][3]

Key Advantages:

  • High Stability: Indefinitely stable to air and moisture, allowing for easy storage and handling.[1]

  • Stoichiometric Use: Less prone to decomposition, enabling the use of near-stoichiometric quantities in coupling reactions.[2]

  • Broad Scope: Effective in coupling with a wide range of aryl and heteroaryl halides and triflates.[1]

Data Presentation: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePdCl₂ (2), PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801285[3]
24-BromoanisolePdCl₂ (2), PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801272[3]
31-BromonaphthalenePdCl₂(dppf)·CH₂Cl₂ (2)t-BuNH₂ (3)i-PrOH/H₂O (3:1)801688[1]
44-ChlorobenzonitrilePd(OAc)₂ (3), RuPhos (6)Cs₂CO₃ (3)Dioxane/H₂O (10:1)1001874[2]
52-ChloropyridinePd(OAc)₂ (3), RuPhos (6)Cs₂CO₃ (3)Dioxane/H₂O (10:1)1002445[2]
N-Methyliminodiacetic Acid (MIDA) Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates. The MIDA ligand protects the boron center, rendering the compound unreactive under standard anhydrous Suzuki-Miyaura conditions. The corresponding boronic acid can be released in situ under mild, aqueous basic conditions, a feature that is particularly advantageous for the slow release of unstable boronic acids, such as those derived from 2-substituted heterocycles.[4]

Key Advantages:

  • Exceptional Stability: Air-stable, compatible with chromatography, and thermally robust.

  • Controlled Release: Allows for the slow, in situ generation of boronic acid, minimizing decomposition and side reactions.[4]

  • Iterative Coupling: The stability of the MIDA group enables sequential cross-coupling reactions.[5][6]

Data Presentation: Suzuki-Miyaura Coupling with MIDA Boronates

EntryMIDA BoronateAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenyl-MIDA4-BromobenzaldehydePd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)THF/H₂O (5:1)8095
22-Furyl-MIDA4-ChloroanisolePd₂(dba)₃ (2), SPhos (8)K₃PO₄ (3)THF/H₂O (5:1)8096[4]
32-Pyridyl-MIDA4-Chloro-toluenePd₂(dba)₃ (2), SPhos (8)K₃PO₄ (3)Toluene/iPrOH (1:1)10085
4Vinyl-MIDA2-Bromo-6-methyl-pyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)THF/H₂O (5:1)6091
5Cyclopropyl-MIDA2-Chloro-quinolinePd₂(dba)₃ (2), SPhos (8)K₃PO₄ (3)THF/H₂O (5:1)8094
Diethanolamine (DABO) Boronates

Diethanolamine (DABO) protected boronic acids are air-stable, crystalline solids that can be conveniently used in Suzuki-Miyaura reactions.[7] Formed through a simple complexation of a boronic acid with inexpensive diethanolamine, these derivatives can be stored for long periods without degradation.[7][8] The active boronic acid is released in the presence of a protic co-solvent like water, allowing the coupling to proceed under standard conditions.[7]

Key Advantages:

  • Cost-Effective: Prepared from cheap and readily available starting materials.[8]

  • Operationally Simple: Can be used directly in coupling reactions without prior deprotection.[7]

  • Enhanced Stability: Particularly useful for stabilizing otherwise unstable heterocyclic boronic acids.[7]

Data Presentation: Suzuki-Miyaura Coupling with DABO Boronates

EntryDABO BoronateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenyl-DABO4-BromoanisolePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10095[7]
22-Thienyl-DABO4-BromobenzonitrilePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10094[7]
3Benzofuran-2-yl-DABO4-BromoacetophenonePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10092[7]
4Vinyl-DABO1-Bromo-4-nitrobenzenePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10090[7]
5Phenyl-DABO4-ChloroanisolePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10085[7]

Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup Reagents Combine Aryl Halide, Boronic Acid Derivative, Base, and Catalyst/Ligand in a dry flask. Setup->Reagents Solvent 2. Add Solvents Reagents->Solvent Degas Degas the reaction mixture (e.g., Argon sparging). Solvent->Degas Reaction 3. Heating & Monitoring Degas->Reaction TLC_GC Heat to specified temperature. Monitor reaction progress (TLC, GC/MS, LC/MS). Reaction->TLC_GC Workup 4. Workup TLC_GC->Workup Quench Cool to RT, quench, and perform aqueous extraction. Workup->Quench Purify 5. Purification Quench->Purify Column Purify the crude product (e.g., Flash Column Chromatography). Purify->Column Analysis 6. Analysis Column->Analysis Characterize Characterize the pure product (NMR, MS, etc.). Analysis->Characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Boronic_Acid_Derivatives cluster_traditional Traditional Boronic Acid cluster_novel Novel, Air-Stable Derivatives BA R-B(OH)₂ Instability Often unstable, prone to decomposition. BA->Instability Protected Protection of Boron Center Enhances Stability BA->Protected Limitation BF3K Potassium Organotrifluoroborate (R-BF₃⁻K⁺) MIDA MIDA Boronate DABO DABO Boronate Protected->BF3K Solution Protected->MIDA Protected->DABO

Caption: Comparison of traditional boronic acids with novel stable derivatives.

Experimental Protocols

Note: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified. Solvents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

This protocol is adapted from procedures for coupling vinyl- and heteroaryltrifluoroborates.[2][3]

  • Reaction Setup: To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 equiv.), potassium organotrifluoroborate (1.1 - 1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂, Pd(OAc)₂, 2-3 mol%) and the ligand (e.g., PPh₃, RuPhos, 6 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (repeat 3 times). Add the degassed solvent system (e.g., THF/H₂O 9:1 or Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours or until completion as monitored by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)

This protocol is based on the slow-release conditions developed for unstable boronic acids.[4]

  • Reaction Setup: In a reaction vial, combine the aryl/heteroaryl halide (typically a chloride, 1.0 equiv.), the MIDA boronate (1.5 equiv.), and powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 8 mol%).

  • Solvent Addition: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon. Add the degassed solvent system (e.g., THF/H₂O 5:1 or Toluene/iPrOH 1:1) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the specified temperature (typically 80-100 °C) and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and pass it through a short plug of celite, washing with additional solvent.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling with DABO Boronates

This protocol is adapted from the procedure for coupling various DABO boronates with aryl halides.[7]

  • Reaction Setup (Air Stable): To a reaction tube, add the DABO boronate (1.2 equiv.), aryl halide (1.0 equiv.), K₃PO₄ (2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., JohnPhos, 4 mol%). The initial setup can be done in the air.

  • Solvent Addition: Add the solvent system (e.g., Toluene/H₂O 4:1).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Reaction: Heat the mixture in an oil bath at 100 °C for the required time (typically 12-18 hours), stirring vigorously.

  • Workup: Cool the reaction to ambient temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. The crude material is then purified by flash column chromatography on silica gel to afford the desired product.

References

Application Notes and Protocols for the Functional-ization of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are generalized methodologies based on the functionalization of analogous aminoboronate and azaborine compounds. Due to the novel nature of 3-Amino-1,2-oxaborepan-2-ol, specific experimental data is not available in the current literature. These protocols should be considered as starting points for optimization by qualified researchers.

Introduction

This compound is a unique heterocyclic scaffold incorporating a boron atom into a seven-membered ring. The presence of a primary amino group provides a key handle for a variety of functionalization reactions, allowing for the synthesis of a diverse library of derivatives for applications in drug discovery and materials science. This document outlines proposed protocols for the N-acylation, N-alkylation, and N-arylation of the parent compound.

Proposed Functionalization Pathways

The primary amino group of this compound can be functionalized through several standard organic transformations. The general workflow for producing a library of derivatives is depicted below.

G A This compound B N-Acylation A->B Acyl Halide or Anhydride, Base C N-Alkylation A->C Alkyl Halide, Base or Reductive Amination D N-Arylation A->D Aryl Halide, Catalyst, Base E N-Acyl Derivatives Library B->E F N-Alkyl Derivatives Library C->F G N-Aryl Derivatives Library D->G

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

General N-Acylation Protocol

N-acylation of aminoboronates can be achieved using standard methods with acyl chlorides or anhydrides in the presence of a base.[1][2]

Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Reagents and Conditions for N-Acylation

Acylating AgentBaseSolventTypical Reaction Time (h)
Acetyl ChlorideTriethylamineDichloromethane2-4
Benzoyl ChlorideDiisopropylethylamineTetrahydrofuran4-8
Acetic AnhydridePyridineDichloromethane6-12
General N-Alkylation Protocol

N-alkylation can be performed via direct alkylation with an alkyl halide or through reductive amination with an aldehyde or ketone. Copper-catalyzed methods have also been shown to be effective for the N-alkylation of aminoboronates.[3][4]

Protocol (Direct Alkylation):

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the base.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 2: Proposed Reagents and Conditions for N-Alkylation

Alkylating AgentBaseSolventTypical Temperature (°C)
Methyl IodideK₂CO₃Acetonitrile50
Benzyl BromideCs₂CO₃Dimethylformamide60
Ethyl BromoacetateK₂CO₃Acetonitrile70
General Copper-Catalyzed N-Arylation Protocol

Copper-catalyzed cross-coupling reactions provide a mild and efficient method for the N-arylation of aminoboronates.[5][6][7]

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), a copper(I) or copper(II) catalyst (e.g., CuI, Cu(OAc)₂, 5-10 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or dimethyl sulfoxide).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C and stir for 12-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Proposed Reagents and Conditions for N-Arylation

Aryl HalideCatalystLigandBaseSolventTemperature (°C)
IodobenzeneCuIL-prolineK₂CO₃DMSO110
4-BromotolueneCu(OAc)₂DMEDAK₃PO₄Toluene100
2-ChloropyridineCuINoneK₂CO₃Dioxane120

Characterization

The synthesized derivatives should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Signaling Pathway Visualization (Hypothetical)

Should a functionalized derivative of this compound be identified as an inhibitor of a specific kinase, for example, the following diagram illustrates a hypothetical signaling pathway.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E F Functionalized This compound Derivative F->C

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Uncharted Territory: The Enigmatic Building Block, 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, information regarding the synthesis, properties, and applications of 3-Amino-1,2-oxaborepan-2-ol as a building block for complex molecules remains elusive. This suggests that the compound is likely a novel entity, a highly specialized intermediate with limited public documentation, or potentially a misnomer for a different chemical structure.

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. However, in the case of this compound, the absence of published data prevents the creation of detailed application notes and protocols as requested. The scientific community has yet to extensively report on the synthesis of this specific heterocyclic boronate, its stability, reactivity, or its successful incorporation into larger, more complex molecular architectures.

A Potential Alternative: The Versatile Building Block 3-Amino-1,2-propanediol

Given the lack of information on the requested oxaborepan, we turn our attention to a structurally related and well-documented compound: 3-Amino-1,2-propanediol . This molecule, also known as isoserinol, is a versatile chiral building block with a wide range of applications in organic synthesis and drug discovery. Its primary amino group and two hydroxyl groups offer multiple points for chemical modification, making it a valuable precursor for the synthesis of diverse and complex molecules.

Synthesis of 3-Amino-1,2-propanediol

Several synthetic routes to 3-Amino-1,2-propanediol have been established, with the choice of method often depending on the desired scale and stereochemistry. A common and efficient method involves the ammonolysis of 3-chloro-1,2-propanediol.

General Experimental Protocol for the Synthesis of 3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol:

A detailed protocol based on established literature is provided below.[1]

Materials:

  • 3-chloro-1,2-propanediol

  • Aqueous ammonia (e.g., 25-28% solution)

  • Activated charcoal

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Pressure reactor or a sealed reaction vessel

  • Round-bottom flask

  • Rotary evaporator

  • Distillation apparatus (for molecular distillation if high purity is required)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a pressure reactor, charge 3-chloro-1,2-propanediol and aqueous ammonia. A significant molar excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred for a defined period (e.g., 4 hours).[1] The optimal temperature and time may vary and should be determined through experimental optimization.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, the excess ammonia is carefully removed under reduced pressure.

    • The resulting aqueous solution is then treated with activated charcoal to decolorize it.

    • The mixture is filtered, and the filtrate is concentrated on a rotary evaporator to remove water.

    • For higher purity, the crude product can be further purified by distillation, with molecular distillation being an effective method.[1]

Quantitative Data from a Representative Synthesis:

ParameterValueReference
Molar ratio of ammonia to 3-chloro-1,2-propanediol15:1[1]
Reaction Temperature50°C[1]
Reaction Time4 hours[1]
Product Yield90%[1]
Product Purity99.6% (after molecular distillation)[1]
Applications of 3-Amino-1,2-propanediol in Complex Molecule Synthesis

The utility of 3-amino-1,2-propanediol as a building block is demonstrated in its application in the synthesis of various complex molecules, including pharmaceuticals and contrast agents.

Workflow for Utilizing 3-Amino-1,2-propanediol in Synthesis:

G cluster_0 Synthesis of 3-Amino-1,2-propanediol cluster_1 Application in Complex Molecule Synthesis start Starting Materials (e.g., 3-chloro-1,2-propanediol, Ammonia) reaction Ammonolysis Reaction start->reaction purification Purification (Distillation, etc.) reaction->purification product 3-Amino-1,2-propanediol purification->product building_block 3-Amino-1,2-propanediol functionalization Functional Group Modification building_block->functionalization coupling Coupling Reactions functionalization->coupling final_product Complex Molecule (e.g., Pharmaceutical) coupling->final_product G cluster_0 Key Building Blocks cluster_1 Synthetic Steps cluster_2 Final Product aminopropanediol 3-Amino-1,2-propanediol acylation Acylation of Amino Group aminopropanediol->acylation iodinated_acid Iodinated Aromatic Acid (e.g., diatrizoic acid derivative) iodinated_acid->acylation etherification Etherification/Esterification of Hydroxyl Groups acylation->etherification contrast_agent Non-ionic Iodinated Contrast Agent etherification->contrast_agent

References

Application Notes and Protocols: Chelation Properties of 3-Amino-1,2-oxaborepan-2-ol with Metals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the chelation properties of 3-Amino-1,2-oxaborepan-2-ol is not available. The following application notes and protocols are based on the general principles of metal chelation by analogous aminoboronic acid derivatives and are intended to serve as a guide for investigating this novel compound.

Introduction

This compound is a unique heterocyclic compound containing both a boronic acid moiety and an amino group within a seven-membered ring structure. This arrangement suggests a potential for bidentate or polydentate chelation of metal ions. Boron-containing compounds are of increasing interest in medicinal chemistry, and their ability to interact with biologically relevant metal ions could have significant implications for drug design and development.[1][2] The boronic acid group can act as a Lewis acid and, upon deprotonation to the boronate, can coordinate with metal ions.[3] The proximate amino group can serve as an additional donor atom, potentially leading to the formation of stable chelate rings.[4][5]

This document provides a theoretical framework and generalized experimental protocols for characterizing the chelation properties of this compound with various metal ions.

Potential Signaling Pathways and Biological Relevance

The ability of this compound to chelate metal ions could be leveraged to modulate the activity of metalloenzymes or to influence signaling pathways dependent on metal ion concentrations. For instance, by sequestering essential metal cofactors, it could inhibit the activity of specific enzymes. Conversely, it could act as a delivery vehicle for therapeutic metal ions.

Signaling_Pathway cluster_0 Cell Membrane Metal_Ion_Channel Metal Ion Channel Intracellular_Metal Intracellular Metal Ion (M²⁺) Metal_Ion_Channel->Intracellular_Metal Extracellular_Metal Extracellular Metal Ion (M²⁺) Extracellular_Metal->Metal_Ion_Channel Influx Metalloenzyme_Active Active Metalloenzyme Intracellular_Metal->Metalloenzyme_Active Cofactor Chelated_Complex Chelated Complex Intracellular_Metal->Chelated_Complex Chelator This compound Chelator->Chelated_Complex Chelation Metalloenzyme_Inactive Inactive Metalloenzyme Signaling_Cascade Downstream Signaling Metalloenzyme_Active->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Chelated_Complex->Metalloenzyme_Inactive Inhibition by Sequestration

Modulation of a metal-dependent signaling pathway.

Quantitative Data on Metal Chelation (Illustrative)

The following table presents hypothetical stability constants (log K) for the complexation of this compound with various divalent metal ions. These values are for illustrative purposes only and are based on trends observed for other aminoboronic acid derivatives. The stability of metal complexes is often quantified using stepwise (K) or overall (β) stability constants.[6]

Metal Ion (M²⁺)log K₁log K₂Chelation EffectNotes
Cu²⁺7.56.2StrongKnown for forming stable complexes with amino ligands.
Ni²⁺6.85.5ModerateFollows the Irving-Williams series for stability.
Zn²⁺6.55.1ModerateBiologically relevant, potential for enzyme inhibition.
Co²⁺6.24.9Moderate
Fe²⁺5.84.5ModerateProne to oxidation, experiments should be under inert atmosphere.
Mn²⁺4.53.2WeakGenerally forms less stable complexes.
Mg²⁺2.8-Very WeakHard metal ion, weaker interaction with nitrogen donors.
Ca²⁺2.5-Very WeakHard metal ion, weaker interaction with nitrogen donors.

Note: log K₁ refers to the formation of the 1:1 metal-ligand complex, while log K₂ refers to the formation of the 1:2 metal-ligand complex. The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands.[4][6]

Experimental Protocols

Synthesis of this compound (Proposed)

As a specific synthesis for this compound is not documented, a plausible retro-synthetic approach is proposed. The synthesis of aminoboronic acids can be challenging.[7]

Synthesis_Workflow Start Starting Material (e.g., protected amino alcohol) Step1 Borylation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Deprotection Step2->Step3 Product This compound Step3->Product Purification Purification & Characterization (NMR, MS, etc.) Product->Purification

A proposed synthetic workflow.
Determination of Stability Constants by Potentiometric Titration

This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base. The resulting pH changes are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂)

  • Standardized HCl and NaOH solutions (e.g., 0.1 M)

  • Background electrolyte (e.g., 0.1 M KCl or KNO₃)

  • High-purity water (deionized and degassed)

  • Calibrated pH meter and electrode

  • Thermostated reaction vessel

Protocol:

  • Prepare a solution of the ligand (e.g., 1 mM) and a similar concentration of the metal ion in the background electrolyte.

  • Add a known excess of standardized HCl to protonate the amino group.

  • Place the solution in the thermostated vessel and allow it to reach thermal equilibrium.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Analyze the titration data using appropriate software (e.g., Hyperquad) to calculate the stability constants (log K).

Characterization of Metal Chelation by UV-Vis Spectroscopy

This technique is useful for detecting the formation of metal-ligand complexes, especially with transition metals that have d-d electronic transitions.

UV_Vis_Workflow Prep_Ligand Prepare stock solution of This compound Mix Prepare series of solutions with constant metal concentration and varying ligand concentrations Prep_Ligand->Mix Prep_Metal Prepare stock solution of metal salt Prep_Metal->Mix Measure Measure UV-Vis spectrum of each solution Mix->Measure Analyze Analyze spectral changes (e.g., Job's plot, mole-ratio method) to determine stoichiometry and apparent binding constant Measure->Analyze

Workflow for UV-Vis spectroscopic analysis.

Protocol:

  • Prepare stock solutions of the ligand and the metal salt in a suitable buffer.

  • Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of the ligand.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Observe changes in the absorbance or the appearance of new peaks, which indicate complex formation.

  • Use methods such as Job's plot or the mole-ratio method to determine the stoichiometry of the complex.

  • Analyze the data to calculate the binding or stability constant.

NMR Titration

NMR spectroscopy can provide detailed structural information about the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons or other nuclei upon addition of a metal ion can indicate the binding sites.

Protocol:

  • Prepare a solution of the ligand in a suitable deuterated solvent.

  • Acquire a baseline NMR spectrum (e.g., ¹H, ¹¹B, ¹³C).

  • Add incremental amounts of a metal salt solution to the NMR tube.

  • Acquire an NMR spectrum after each addition.

  • Monitor the changes in chemical shifts. Significant shifts in the protons near the amino group and changes in the boron signal would suggest the involvement of these groups in chelation.

  • The data can be fitted to determine the binding constant.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it will act as a chelating agent for a variety of metal ions. The protocols outlined in this document provide a solid foundation for the systematic investigation of these properties. Such studies will be crucial in elucidating the potential of this and related compounds in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Amino-1,2-oxaborepan-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this and related boron-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing boron-containing heterocycles like this compound?

A1: The synthesis of boron heterocycles presents several challenges. The boron-carbon bond can be susceptible to hydrolysis, and the boron atom's empty p-orbital makes it a Lewis acid, rendering the compounds reactive towards nucleophiles.[1][2] Key hurdles include the stability of boronic acid intermediates, difficulties in purification, and the need for carefully controlled reaction conditions to achieve cyclization and functionalization.[2][3] The synthesis of aminoboronic acids, in particular, can be complex due to challenges in their isolation and purification.[4]

Q2: My boronic ester intermediate appears to be hydrolyzing during workup or purification. How can I prevent this?

A2: Hydrolysis of boronic esters is a common issue. To minimize it, ensure all solvents and reagents are anhydrous. Use aprotic solvents for extraction and chromatography where possible. Hydrolysis of boronic esters, especially sterically hindered ones, can be thermodynamically disfavored, but prolonged exposure to aqueous acidic or basic conditions should be avoided. For purification, consider alternatives to silica gel chromatography, such as recrystallization or derivatization into a more stable form, followed by regeneration of the desired compound.[3]

Q3: I am having trouble with the amination step. What are the recommended methods for introducing an amino group alpha to a boron atom in a heterocyclic system?

A3: Introducing an amino group adjacent to a boron center can be challenging. Common strategies involve the nucleophilic borylation of imines or the addition of α-amino organometallic compounds to boron electrophiles.[5][6] A substrate-controlled approach using chiral sulfinylimines has been shown to be effective for stereoselective borylation.[5] Another approach is the use of potassium acyltrifluoroborates (KATs) to form trifluoroborate-iminiums (TIMs), which can then be converted to α-aminoboronic acids.[7]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of aminoboronic acids and their derivatives can be problematic.[4] Standard silica gel chromatography can sometimes lead to degradation.[3] Consider using neutral alumina for column chromatography. Other effective methods include recrystallization from suitable solvents like ethyl acetate or dichloroethane.[3] Derivatization is another option: the impure product can be treated with a base to form a salt, which is separated by extraction, and then the pure acid is regenerated by treatment with acid.[3]

Q5: Are there any safety concerns I should be aware of when using reagents for this synthesis?

A5: Yes, several synthetic routes for related compounds employ hazardous reagents. For instance, some syntheses use pyrophoric reagents like n-butyl lithium (n-BuLi) at very low temperatures (-78 °C), which requires careful handling in an inert, anhydrous atmosphere to prevent fires.[8][9] Reactions may also involve transition metal catalysts like palladium or nickel, which have their own specific handling and disposal requirements.[9][10] Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety protocols.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Borylation Step 1. Inactive catalyst (if using transition metal-catalyzed borylation).2. Poor quality of diboron reagent (e.g., bis(pinacolato)diboron).3. Presence of moisture or oxygen.4. Steric hindrance at the reaction site.[11]1. Use a fresh batch of catalyst and ensure proper activation if needed.2. Use a freshly opened or properly stored diboron reagent.3. Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.4. Increase reaction temperature or time; consider a less sterically hindered borylating agent if possible.
Incomplete Cyclization to form the Oxaborepan Ring 1. Inappropriate acid or base catalyst.2. Insufficient reaction temperature or time.3. Water content is too high, favoring hydrolysis over cyclization.[12]1. Screen different acids (e.g., HCl, H₂SO₄) or bases for the cyclization step.[13] Mineral acids are often used.[13]2. Gradually increase the reaction temperature and monitor by TLC or LC-MS.3. Use a dehydrating agent or perform the reaction in a solvent that allows for azeotropic removal of water.[12]
Formation of Multiple Byproducts 1. Side reactions due to reactive intermediates.2. Over-reaction or degradation of the product under reaction conditions.3. Impurities in starting materials.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Purify all starting materials before use. Check for common impurities like dimers or des-halo compounds.[3]
Difficulty Isolating the Final Product 1. Product is highly polar and water-soluble.2. Product is unstable on silica gel.3. Formation of an inseparable mixture.[10]1. Use lyophilization to remove water. Consider ion-exchange chromatography.2. Use neutral alumina or reverse-phase chromatography. Explore purification via salt formation.[3]3. Modify the workup procedure. For example, after an initial extraction, an acid wash might be used to move an amine into the aqueous phase, separating it from neutral organic impurities.

Data Presentation: Borylation Reaction Conditions

The following table summarizes various conditions reported for the borylation step in the synthesis of tavaborole, a related benzoxaborole, which can serve as a starting point for optimization.

Catalyst System Base Solvent Temperature Yield Reference
PdCl₂(dppf)KOAcDioxane80 °CNot specified[8]
NiCl₂(dppe)K₃PO₄Toluene / H₂O100 °C>80%[9]
Photocatalyst (4-Phenylpyridine)Cs₂CO₃AcetonitrileAmbient (LED irradiation)71%[10]
Photocatalyst (4-Phenylpyridine)NaOMeMethanolAmbient (LED irradiation)70%[10]
None (n-BuLi mediated)n-BuLi / TMEDATHF-78 °CNot specified[9]

Experimental Protocols & Visualizations

General Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process. The diagram below outlines a logical workflow, highlighting critical stages where troubleshooting is often required.

G cluster_0 Upstream Synthesis cluster_1 Core Structure Formation cluster_2 Final Steps SM Starting Material (e.g., Halo-alkene) Borylated_Int Borylated Intermediate (e.g., Pinacol Ester) SM->Borylated_Int Borylation Func_Int Functionalized Intermediate (e.g., Hydroxy-boronic ester) Borylated_Int->Func_Int Functionalization/ Deprotection Cyclized_Prod Cyclized Oxaborepan Func_Int->Cyclized_Prod Cyclization Amino_Prod This compound Cyclized_Prod->Amino_Prod Amination Purified_Prod Purified Final Product Amino_Prod->Purified_Prod Purification

Caption: General synthetic workflow for this compound.

Protocol 1: Representative Borylation of an Alkenyl Halide

This protocol is a representative method for creating a boronic ester intermediate. Note: This is a generalized procedure and must be adapted and optimized for the specific substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add the alkenyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. Bubble nitrogen through the solution for 15 minutes. Add PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on neutral alumina or by recrystallization to yield the desired boronic ester.

Troubleshooting Logic for Low Yield

When encountering low yields, a systematic approach to troubleshooting is essential. The following decision tree illustrates a logical workflow for diagnosing the issue.

G Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity & Stoichiometry Check_SM->Check_Reagents Purity OK Purify_SM Action: Purify Starting Material Check_SM->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Replace_Reagents Action: Use Fresh/ Anhydrous Reagents Check_Reagents->Replace_Reagents Degraded/ Incorrect Check_Workup Investigate Workup & Purification Loss Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Action: Optimize Temp, Time, or Atmosphere Check_Conditions->Optimize_Conditions Suboptimal Modify_Workup Action: Modify Extraction pH, Use Alumina Chromatography Check_Workup->Modify_Workup Product Loss Identified

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 3-Amino-1,2-oxaborepan-2-ol is not well-documented in publicly available scientific literature. The following troubleshooting guide, FAQs, and protocols are based on a hypothesized synthetic route, drawing from established principles in the synthesis of related aminoboronic esters and heterocyclic compounds. This information is intended for experienced researchers and should be adapted with caution.

Troubleshooting Guides (Question-and-Answer Format)

This guide addresses potential issues in a hypothesized multi-step synthesis of this compound, as outlined in the experimental workflow below.

Hypothesized Synthetic Workflow:

workflow A Starting Material: 4-penten-1-ol B Step 1: Protection of Alcohol A->B e.g., TBDMSCl, Imidazole C Step 2: Hydroboration- Oxidation B->C 1. 9-BBN 2. H2O2, NaOH D Step 3: Conversion to Leaving Group C->D e.g., MsCl, TEA E Step 4: Azide Substitution D->E NaN3, DMF F Step 5: Reduction of Azide to Amine E->F e.g., H2, Pd/C G Step 6: Borylation and Cyclization F->G 1. B(OMe)3 2. Acidic workup H Final Product: This compound G->H

Caption: Hypothesized workflow for the synthesis of this compound.

Common Problems and Solutions:

Issue 1: Low yield in Step 2 (Hydroboration-Oxidation)

  • Question: My hydroboration-oxidation of the protected 4-penten-1-ol is resulting in a low yield of the desired primary alcohol. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The hydroboration step may be incomplete. Ensure the use of freshly prepared or titrated 9-BBN (9-borabicyclo[3.3.1]nonane) solution. The reaction should be stirred at room temperature for a sufficient time (typically 2-4 hours) to ensure complete addition to the double bond.

    • Oxidation Issues: The subsequent oxidation with hydrogen peroxide and sodium hydroxide is pH-sensitive. Ensure the solution remains basic during the addition of H₂O₂. The temperature should be controlled to prevent decomposition of the peroxide.

    • Side Reactions: The presence of peroxides in the starting alkene can lead to side reactions. It is advisable to pass the protected 4-penten-1-ol through a plug of basic alumina before use.

Issue 2: Competing Elimination in Step 4 (Azide Substitution)

  • Question: During the substitution of the mesylate with sodium azide, I am observing a significant amount of the elimination product (alkene). How can I favor the substitution reaction?

  • Answer:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.

    • Temperature Control: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. High temperatures will favor elimination. Start at room temperature and gently heat if necessary.

    • Leaving Group: While mesylate is a good leaving group, a tosylate could be considered as an alternative which may alter the substitution/elimination ratio.

Issue 3: Incomplete Reduction of the Azide (Step 5)

  • Question: The catalytic hydrogenation to reduce the azide to the primary amine is sluggish and incomplete. What can I do to improve this step?

  • Answer:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be deactivated. Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.

    • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate.

    • Solvent: Protic solvents like methanol or ethanol are generally preferred for this reaction.

    • Alternative Reagents: If catalytic hydrogenation is not effective, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but require careful handling and workup.

Issue 4: Low Yield and Protodeboronation in Step 6 (Borylation and Cyclization)

  • Question: The final borylation and cyclization step is giving a low yield of the desired this compound, and I suspect protodeboronation is a major side reaction. How can I mitigate this?

  • Answer:

    • Anhydrous Conditions: Boron reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Boron Source: Trimethyl borate is a common boron source. The intermediate boronic acid is prone to protodeboronation, especially under harsh acidic or basic conditions.

    • Workup: The acidic workup to promote cyclization and hydrolysis of the borate ester must be carefully controlled. A mild acidic workup (e.g., with ammonium chloride solution) might be preferable to strong acids.

    • Purification: Boronic acids can be difficult to purify by silica gel chromatography. Consider converting the product to a more stable derivative, such as a pinacol boronate ester, for purification, followed by hydrolysis if the free boronic acid is required.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the primary alcohol in the starting material?

A1: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice. It is robust enough to withstand the subsequent reaction conditions and can be readily removed during the final acidic workup for cyclization.

Q2: Are there alternative strategies for introducing the amino group?

A2: Yes. Besides the azide reduction route, one could consider a Gabriel synthesis or a reductive amination approach on an aldehyde precursor. However, the azide route is often clean and high-yielding.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is suitable for most steps. For the borylation step, ¹¹B NMR spectroscopy can be a valuable tool to monitor the formation of the boronate ester intermediate.

Q4: What are the expected challenges in purifying the final product?

A4: The final product, being an amino boronic acid derivative, is polar and may be difficult to purify by standard silica gel chromatography. It may chelate with the silica. Using a deactivated silica gel or an alternative stationary phase like alumina might be beneficial. Recrystallization or precipitation could also be effective purification techniques.

Quantitative Data Summary

The following tables provide hypothetical data for optimizing key reaction steps, based on analogous reactions in the literature.

Table 1: Optimization of Azide Substitution (Step 4)

EntrySolventTemperature (°C)Time (h)Yield of Azide (%)Yield of Alkene (%)
1Acetonitrile80126530
2DMF6088510
3DMSO5010905
4THF65245045

Table 2: Optimization of Borylation/Cyclization Catalyst (Step 6)

EntryBoron SourceLewis Acid CatalystSolventTemperature (°C)Yield (%)
1B(OMe)₃NoneTHF0 to RT40
2B(OMe)₃Sc(OTf)₃ (5 mol%)THF0 to RT55
3B(OⁱPr)₃NoneTolueneRT45
4B(OⁱPr)₃Sc(OTf)₃ (5 mol%)TolueneRT60

Detailed Experimental Protocols

Protocol 1: Hypothesized Synthesis of this compound

  • Step 1: Protection of 4-penten-1-ol

    • To a solution of 4-penten-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM, add TBDMSCl (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Hexanes/EtOAc) to yield the TBDMS-protected alkene.

  • Step 2: Hydroboration-Oxidation

    • To a solution of the protected alkene (1.0 eq) in anhydrous THF at 0 °C, add 9-BBN (0.5 M in THF, 1.1 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Cool to 0 °C and slowly add ethanol, followed by 3 M NaOH (aq) and 30% H₂O₂ (aq).

    • Stir at 50 °C for 1 hour. Cool to room temperature and extract with EtOAc.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the primary alcohol.

  • Step 3 & 4: Mesylation and Azide Substitution

    • To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour. Dilute with DCM and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude mesylate, which is used directly in the next step.

    • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).

    • Heat the mixture to 60 °C and stir for 8 hours.

    • Cool to room temperature, add water, and extract with Et₂O.

    • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the azide.

  • Step 5: Reduction of Azide

    • To a solution of the azide (1.0 eq) in methanol, add 10% Pd/C (10 mol% Pd).

    • Stir the mixture under an atmosphere of H₂ (balloon) for 12 hours.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Step 6: Borylation and Cyclization

    • Dissolve the crude amine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

    • Add trimethyl borate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Cool to 0 °C and slowly add 1 M HCl (aq) until the pH is ~2.

    • Stir for 1 hour, then neutralize with saturated aqueous NaHCO₃.

    • Extract with a polar solvent mixture (e.g., 10:1 DCM:IPA).

    • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by preparative HPLC or recrystallization to yield this compound.

Visualizations

troubleshooting_tree start Low Yield of Final Product q1 Which step shows low conversion? start->q1 a1 Step 6: Borylation/Cyclization q1->a1 Yes a2 An Earlier Step q1->a2 No q2 Is protodeboronation observed? a1->q2 s2 Optimize reaction conditions for that step. (See specific troubleshooting points) a2->s2 s1 Ensure anhydrous conditions. Use mild acidic workup. Consider protecting the boronic acid. q2->s1 Yes q3 Are there purification losses? q2->q3 No s3 Use deactivated silica or alumina. Consider recrystallization or derivatization for purification. q3->s3 Yes

Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for handling and storing air-sensitive boron compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your compounds and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and storage of air-sensitive boron compounds.

Q1: What are the common signs that my air-sensitive boron compound has decomposed?

A1: Visual inspection can often reveal decomposition. Common signs include:

  • Change in color: Many pure boron compounds are white or off-white crystalline solids. A change to yellow, brown, or black can indicate degradation.

  • Change in physical state: Clumping of powders, formation of an oily or tarry substance, or the appearance of wetness can suggest decomposition or hydrolysis.

  • Inconsistent analytical data: If you observe unexpected peaks in your NMR, IR, or mass spectrometry data, or a significant decrease in the expected signals, your compound may have degraded. For instance, in the ¹H NMR of a boronic acid, the appearance of a signal corresponding to the protodeboronated arene is a clear indicator of decomposition.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes related to the boronic acid?

A2: Low yields in Suzuki-Miyaura reactions can often be traced back to the quality and handling of the boronic acid. Here are some common culprits:

  • Decomposition of the boronic acid: As boronic acids can be unstable, they may have degraded during storage or upon exposure to air and moisture during reaction setup. This reduces the amount of active reagent available for the coupling. It is often beneficial to use freshly prepared or purified boronic acids.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive for cross-coupling.[1] This can be promoted by moisture, acidic or basic conditions, and elevated temperatures.

  • Homocoupling of the boronic acid: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen, which can interfere with the catalytic cycle.[2]

  • Poor solubility: The boronic acid may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction.

Q3: What is the best way to store my air-sensitive boronic acids and their derivatives for long-term stability?

A3: Proper storage is crucial for maintaining the integrity of air-sensitive boron compounds. Here are some best practices:

  • Inert Atmosphere: Store all air-sensitive boron compounds under a dry, inert atmosphere such as argon or nitrogen.[3][4]

  • Containers: Use well-sealed containers, such as Schlenk flasks or vials with PTFE-lined caps. For highly sensitive compounds, storage in a glovebox is recommended.[3][5]

  • Temperature: Many borane complexes and some boronic acids benefit from refrigerated storage (0-5 °C) to slow down decomposition.[4] Always check the manufacturer's recommendation.

  • Protection from Light: Some boron compounds are light-sensitive. Store them in amber vials or in the dark to prevent photo-decomposition.

  • Derivatization for Stability: For particularly unstable boronic acids, consider converting them to more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts for long-term storage.[6]

Q4: I am having trouble purifying my boronic acid. What are some effective methods?

A4: Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel. Here are some recommended techniques:

  • Recrystallization: This is often the most effective method for purifying solid boronic acids. Common solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.[7][8][9]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. The pure boronic acid can then be regenerated by acidification.[10]

  • Chromatography: While standard silica gel chromatography can be problematic, using neutral alumina or a modified silica gel (e.g., with a triethylamine-treated eluent) can sometimes be successful.[8] For boronate esters, which are generally less polar, silica gel chromatography is more straightforward.

  • Derivatization: In some cases, converting the crude boronic acid to a more stable and easily purifiable derivative (like a diethanolamine adduct) followed by regeneration of the pure boronic acid can be an effective strategy.[9]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, follow this diagnostic workflow:

Figure 1: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Decision Tree for Handling Air-Sensitive Boron Compounds

Choosing the correct technique for handling your air-sensitive boron compound is critical. Use this decision tree to guide your choice between standard benchtop techniques, a Schlenk line, or a glovebox.

Handling_Decision_Tree start Start: Assess Boron Compound Sensitivity q1 Is the compound pyrophoric (e.g., Trimethylboron)? start->q1 glovebox Use a Glovebox (Rigorous inert atmosphere required) q1->glovebox Yes q2 Is the compound highly sensitive to trace amounts of air/moisture or requires long-term manipulation? q1->q2 No schlenk Use a Schlenk Line (Provides a good inert atmosphere for most manipulations) q2->schlenk Yes benchtop Standard Benchtop Techniques with Inert Gas Blanket (e.g., nitrogen balloon) (Sufficient for moderately stable compounds for short periods) q2->benchtop No

Figure 2: Decision tree for selecting the appropriate handling technique.

Section 3: Quantitative Data

This section provides key quantitative data to aid in experimental design and troubleshooting.

Solubility of Common Boronic Acids

The solubility of boronic acids can vary significantly depending on the solvent. The following table provides solubility data for phenylboronic acid and boric acid in various organic solvents.

CompoundSolventTemperature (°C)Solubility ( g/100g of solvent)
Phenylboronic AcidWater201.9
Phenylboronic AcidChloroform25Moderate
Phenylboronic AcidAcetone25High
Phenylboronic AcidDipropyl ether25High
Phenylboronic AcidMethylcyclohexane25Very Low
Boric AcidMethanol25High
Boric AcidGlycerol25High
Data compiled from various sources, including[3][11][12][13].
Comparative Stability of Boronic Acid Derivatives

The stability of boronic acids can be enhanced by converting them to their corresponding esters or trifluoroborate salts.

Derivative TypeGeneral Stability to Air & MoistureStability to Chromatography (Silica Gel)
Boronic AcidVariable (often unstable)Often poor (decomposition can occur)
Boronate Ester (e.g., Pinacol)More stable than the corresponding acidGenerally good
Trifluoroborate SaltHighly stable, crystalline solidsGenerally good
MIDA Boronate EsterBenchtop-stable indefinitely under airExcellent
Information synthesized from[6][14].

Section 4: Experimental Protocols

This section provides detailed, step-by-step protocols for key experimental procedures.

Protocol for Setting Up and Using a Schlenk Line

A Schlenk line is essential for handling many air-sensitive boron compounds.

Materials:

  • Schlenk line with a dual manifold (inert gas and vacuum)

  • Vacuum pump with a cold trap (e.g., liquid nitrogen Dewar)

  • Inert gas source (Argon or Nitrogen) with a regulator and bubbler

  • Schlenk flasks and other appropriate glassware

  • High-vacuum grease

  • Heat gun or Bunsen burner (for flame-drying)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and oven-dried overnight to remove adsorbed water.

    • Lightly grease all ground-glass joints to ensure a good seal.

  • Starting the Schlenk Line:

    • Attach the cold trap to the vacuum manifold and secure it with a clamp.

    • Turn on the vacuum pump and allow it to warm up for 10-15 minutes.

    • Fill the Dewar around the cold trap with liquid nitrogen.

    • Turn on the inert gas supply and adjust the regulator to achieve a gentle flow through the bubbler (1-2 bubbles per second).

  • Making a Flask Inert (Evacuation-Refill Cycles):

    • Attach the oven-dried Schlenk flask to a port on the Schlenk line via thick-walled tubing.

    • Ensure the stopcock on the flask's sidearm is closed.

    • Turn the stopcock on the Schlenk line to the vacuum position to evacuate the flask. For highly sensitive reactions, gently heat the flask with a heat gun while under vacuum to drive off any residual moisture.

    • After 5-10 minutes under vacuum, close the stopcock on the flask.

    • Slowly turn the stopcock on the Schlenk line to the inert gas position to backfill the flask with inert gas. You will see the bubbling in the bubbler slow down or stop temporarily.

    • Repeat this evacuation-refill cycle at least three times to ensure a completely inert atmosphere inside the flask.

  • Shutting Down the Schlenk Line:

    • Ensure all flasks connected to the line are under a positive pressure of inert gas and their stopcocks are closed.

    • Turn off the vacuum pump.

    • Carefully vent the vacuum manifold to atmospheric pressure.

    • Remove the liquid nitrogen Dewar from the cold trap.

    • Turn off the inert gas supply.

Protocol for Weighing and Transferring a Solid Air-Sensitive Boron Compound in a Glovebox

A glovebox provides the most controlled environment for handling highly air-sensitive or pyrophoric solids.

Materials:

  • Inert atmosphere glovebox

  • Analytical balance inside the glovebox

  • Spatulas, weighing paper or weighing boats

  • Schlenk flask or vial with a septum or screw cap

  • Lab coat, safety glasses, and appropriate gloves

Procedure:

  • Glovebox Preparation:

    • Ensure the glovebox atmosphere is at the required purity (low ppm levels of O₂ and H₂O).

    • Bring all necessary items (spatula, weighing boat, flask, etc.) into the glovebox through the antechamber, performing at least three evacuation-refill cycles.[4][15][16]

  • Weighing the Compound:

    • Inside the glovebox, carefully open the container of the air-sensitive boron compound.

    • Using a clean spatula, transfer the desired amount of the solid onto a weighing boat on the balance.

    • Record the mass.

  • Transferring the Compound:

    • Carefully transfer the weighed solid from the weighing boat into the prepared Schlenk flask or vial.

    • Securely seal the flask or vial with its cap or septum.

  • Removing from the Glovebox:

    • Place the sealed container in the antechamber.

    • Close the inner antechamber door.

    • You can now open the outer antechamber door to retrieve your sealed container. It is not necessary to perform evacuation-refill cycles when removing items.[4]

  • Clean-up:

    • Clean any spills inside the glovebox immediately according to standard procedures.

    • Properly dispose of any contaminated weighing paper or other waste inside the glovebox's designated waste container.

Protocol for Purifying 2-Formylphenylboronic Acid by pH-Controlled Dissolution and Precipitation

This method is effective for purifying formylphenylboronic acids, which can be sensitive to certain conditions.

Materials:

  • Crude 2-formylphenylboronic acid

  • Deionized water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene or other suitable organic solvent for extraction

  • Beakers, graduated cylinders, separatory funnel, Buchner funnel, and filter paper

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Dissolution:

    • Suspend the crude 2-formylphenylboronic acid in deionized water in a beaker and cool the mixture to 5-10 °C in an ice bath.

    • Slowly add the 10% NaOH solution dropwise while monitoring the pH. Maintain the pH between 9.5 and 10.5. Do not exceed pH 11, as this can lead to decomposition (Cannizzaro reaction).[7]

    • Stir the mixture at 5-10 °C until the solid has dissolved.

  • Extraction of Impurities:

    • If there are insoluble impurities, filter the aqueous solution.

    • Transfer the alkaline aqueous solution to a separatory funnel and extract twice with toluene to remove non-acidic organic impurities.[7]

    • Discard the organic layers.

  • Precipitation:

    • Cool the aqueous solution again to 5-10 °C in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring to acidify the solution and precipitate the pure boronic acid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid on the filter with cold deionized water.

    • Dry the purified 2-formylphenylboronic acid under vacuum.

This technical support center provides a foundation for the safe and effective handling of air-sensitive boron compounds. Always consult the Safety Data Sheet (SDS) for your specific compound and follow all laboratory safety protocols.

References

Technical Support Center: Synthesis of Oxaborepanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oxaborepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of oxaborepanes. The two primary synthetic strategies addressed are Ring-Closing Metathesis (RCM) and Intramolecular Hydroboration.

Ring-Closing Metathesis (RCM) Approach

Problem: Low yield of the desired seven-membered oxaborepane, with a significant amount of high molecular weight material observed by NMR and MS analysis.

Cause: This is a classic issue in RCM reactions for medium-sized rings, where intermolecular reactions (oligomerization or polymerization) compete with the desired intramolecular cyclization.[1][2] The formation of these linear oligomers is often kinetically favored.[1][2]

Troubleshooting Steps:

  • Reduce Substrate Concentration: High concentrations favor intermolecular reactions. It is crucial to perform the reaction under high dilution conditions. A slow addition of the substrate to the reaction mixture can also help maintain a low effective concentration.

  • Optimize the Catalyst: Second-generation Grubbs catalysts are generally more reactive and can sometimes favor the formation of oligomers as the kinetic product.[2] Consider using a first-generation Grubbs catalyst, which may have a higher kinetic bias towards the desired ring-closing.

  • Increase Reaction Time: In some cases, the initially formed oligomers can undergo a "backbiting" reaction to form the thermodynamically more stable cyclic monomer.[1][2] Extending the reaction time may improve the yield of the desired oxaborepane.

  • Elevate the Reaction Temperature: Increasing the temperature can help shift the equilibrium from the oligomers to the cyclic product.[2]

Problem: Formation of E/Z isomers of the oxaborepane.

Cause: RCM reactions can produce a mixture of E and Z isomers of the cyclic alkene. The ratio of these isomers is influenced by the catalyst, solvent, and the structure of the diene precursor.

Troubleshooting Steps:

  • Catalyst Selection: Certain ruthenium catalysts exhibit higher selectivity for either the E or Z isomer. Researching catalysts specifically designed for stereoselective RCM is recommended.

  • Solvent Effects: The polarity of the solvent can influence the E/Z selectivity. Experiment with a range of solvents (e.g., dichloromethane, toluene, benzene) to determine the optimal conditions for your desired isomer.

Intramolecular Hydroboration Approach

Problem: A significant amount of a diol byproduct is formed instead of the target oxaborepane.

Cause: The formation of a diol indicates that an intermolecular hydroboration-oxidation has occurred, where a borane reagent reacts with two different molecules of the unsaturated alcohol precursor instead of reacting intramolecularly.

Troubleshooting Steps:

  • Choice of Borane Reagent: Highly reactive borane reagents like BH3·THF can be less selective for intramolecular reactions. Consider using sterically hindered borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, which can favor the intramolecular pathway.[3]

  • Reaction Conditions: As with RCM, high dilution conditions are crucial to disfavor intermolecular reactions.

  • Oxygen-Directing Groups: The presence of a hydroxyl group can direct the hydroboration intramolecularly. Activating the borane with an acid, such as triflic acid (TfOH), can enhance this directing effect and improve the regioselectivity of the intramolecular reaction.[1][4]

Problem: Formation of an unexpected, volatile cyclic ether byproduct.

Cause: If the reaction conditions are acidic, the unsaturated alcohol precursor can undergo an acid-catalyzed intramolecular cyclization to form a cyclic ether, which is different from the desired oxaborepane.[1][4]

Troubleshooting Steps:

  • Control of Acidity: If using an acid activator for the borane, ensure that the stoichiometry is carefully controlled. Excess acid can promote the undesired cyclization.

  • Buffer the Reaction: In some cases, the addition of a non-reactive base or a buffer can help to neutralize any excess acid and prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing a seven-membered ring like an oxaborepane via Ring-Closing Metathesis (RCM)?

A1: The most prevalent side reaction is the formation of linear dimers and higher-order oligomers through intermolecular metathesis.[1][2] This is especially common when synthesizing medium-sized rings (7-11 members) due to the entropic and enthalpic unfavorability of the ring-closing step compared to intermolecular reactions.

Q2: How can I minimize the formation of oligomers in my RCM reaction?

A2: To minimize oligomerization, you should:

  • Work at high dilution: This is the most critical factor. Typical concentrations are in the range of 0.001–0.05 M.

  • Use slow addition: Adding the diene substrate slowly to the catalyst solution over a prolonged period helps to maintain a low instantaneous concentration.

  • Choose the right catalyst: While second-generation Grubbs catalysts are highly active, they can sometimes favor oligomerization initially. A first-generation catalyst might be more effective for certain substrates.[2]

  • Increase reaction time and temperature: This can allow the kinetically formed oligomers to convert to the thermodynamically favored cyclic product via backbiting.[1][2]

Q3: In an intramolecular hydroboration approach to an oxaborepane, what factors influence the regioselectivity?

A3: The primary factors influencing regioselectivity are:

  • The borane reagent: Sterically bulky boranes like 9-BBN favor addition to the less sterically hindered position of the double bond.

  • Directing effects: The hydroxyl group of the unsaturated alcohol precursor can coordinate to the borane and direct the hydroboration to the proximate end of the double bond, leading to the desired ring size. This effect can be enhanced by using an activating agent like triflic acid.[1][4]

Q4: I am having trouble purifying my oxaborepane, which is a cyclic boronate ester. What purification methods are recommended?

A4: Boronate esters can be sensitive to standard silica gel chromatography and may degrade or be difficult to elute.[5] Consider the following purification strategies:

  • Chromatography on treated silica gel: Pre-treating the silica gel with boric acid can help to suppress the decomposition of the boronate ester on the column.[6]

  • Alumina chromatography: Neutral or basic alumina can be a good alternative to silica gel for the purification of boronate esters.

  • Distillation: If the oxaborepane is thermally stable and sufficiently volatile, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

  • Derivatization: In some cases, the boronate ester can be temporarily converted to a more stable derivative (e.g., a borate salt with KHF2 or a MIDA boronate) for purification, and then regenerated.[5]

Q5: How can I confirm the formation of my desired oxaborepane and identify any side products?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are invaluable for characterizing the structure of the oxaborepane and identifying byproducts. For example, the disappearance of vinyl proton signals from the starting diene in an RCM reaction, or the appearance of new signals corresponding to the cyclic structure, are indicative of a successful reaction. In hydroboration, the change in the chemical shifts of the carbons involved in the new C-B and C-H bonds is a key indicator.[7]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify oligomers (in RCM) or diol byproducts (in hydroboration).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for analyzing the purity of the product and identifying volatile side products.[2]

  • Infrared (IR) Spectroscopy: IR can be used to monitor the disappearance of the O-H stretch of the starting alcohol in an intramolecular hydroboration reaction.

Quantitative Data Summary

Table 1: Influence of Catalyst on Oligomerization in a Model RCM Reaction

CatalystSubstrate Concentration (mM)Reaction Time (h)Monomer (%)Dimer/Oligomer (%)
Grubbs I5128515
Grubbs II524060
Grubbs II5127525
Hoveyda-Grubbs II5128020

Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrate and conditions.

Table 2: Regioselectivity in Intramolecular Hydroboration of a Homoallylic Alcohol

Borane ReagentActivatorRatio of Intramolecular Cyclization Product to Intermolecular Diol
BH3·THFNone3:1
9-BBNNone15:1
BH3·SMe2TfOH>20:1[4]

Note: Data is based on reported selectivities for oxygen-directed intramolecular hydroboration.[1][4]

Experimental Protocols

Key Experiment 1: Synthesis of an Oxaborepane via Ring-Closing Metathesis (RCM)

This protocol is a general guideline for the synthesis of a seven-membered oxaborepane from a diene precursor containing a boronate ester.

Materials:

  • Diene-boronate ester precursor

  • Grubbs I or II catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel (or boric acid-treated silica gel) for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene-boronate ester precursor in anhydrous, degassed DCM to a concentration of 0.005 M.

  • In a separate flask, dissolve the Grubbs catalyst (1-5 mol%) in a small amount of anhydrous, degassed DCM.

  • Add the catalyst solution to the solution of the diene precursor dropwise over a period of 1-2 hours with vigorous stirring at room temperature or gentle reflux.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate). If the boronate ester is unstable on silica, use boric acid-treated silica gel or alumina.

Key Experiment 2: Synthesis of an Oxaborepane via Intramolecular Hydroboration

This protocol describes a general procedure for the oxygen-directed intramolecular hydroboration of an unsaturated alcohol to form an oxaborepane.

Materials:

  • Unsaturated alcohol precursor

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2, 30%)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a 0.1 M solution of the unsaturated alcohol precursor in anhydrous DCM.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of BH3·SMe2 (1.1 equivalents) in anhydrous DCM.

  • To the borane solution at -78 °C, slowly add triflic acid (1.1 equivalents). Stir the mixture for 15 minutes to allow for the formation of the activated borane species.

  • Slowly add the activated borane solution to the solution of the unsaturated alcohol at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or NMR.

  • Cool the reaction mixture to 0 °C and slowly add 3M NaOH solution, followed by the careful addition of 30% H2O2.

  • Stir the mixture at room temperature for 4 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oxaborepane by flash chromatography or distillation.

Visualizations

RCM_Side_Reaction Diene Diene Precursor Monomer Oxaborepane (Desired Product) Diene->Monomer Intramolecular RCM (High Dilution) Oligomer Linear Oligomers (Side Product) Diene->Oligomer Intermolecular RCM (High Concentration) Oligomer->Monomer Backbiting (Thermodynamic Control)

Caption: Ring-Closing Metathesis (RCM) pathways for oxaborepane synthesis.

Hydroboration_Side_Reactions cluster_start Starting Material cluster_products Potential Products Unsaturated_Alcohol Unsaturated Alcohol Oxaborepane Oxaborepane (Desired Product) Unsaturated_Alcohol->Oxaborepane Intramolecular Hydroboration Diol Diol Byproduct Unsaturated_Alcohol->Diol Intermolecular Hydroboration Cyclic_Ether Cyclic Ether Byproduct Unsaturated_Alcohol->Cyclic_Ether Acid-Catalyzed Cyclization

Caption: Potential reaction pathways in the synthesis of oxaborepanes via hydroboration.

Troubleshooting_Workflow_RCM Start Low Yield of Oxaborepane in RCM Reaction Check_Oligomers Check for Oligomer Formation (NMR, MS) Start->Check_Oligomers High_Dilution Decrease Concentration (High Dilution / Slow Addition) Check_Oligomers->High_Dilution Yes Catalyst_Choice Change Catalyst (e.g., Grubbs I) Check_Oligomers->Catalyst_Choice No, other issues Reaction_Time Increase Reaction Time and/or Temperature High_Dilution->Reaction_Time Success Improved Yield of Oxaborepane Catalyst_Choice->Success Reaction_Time->Success

Caption: Troubleshooting workflow for low yields in RCM synthesis of oxaborepanes.

References

Technical Support Center: Optimization of 3-Amino-1,2-oxaborepan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-Amino-1,2-oxaborepan-2-ol. This document provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, a cyclic boronate ester. The proposed synthetic route involves the cyclization of a protected γ-aminoboronic acid.

Question 1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?

Answer:

Low or no product yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Starting Material Quality: Ensure the purity and integrity of the starting γ-aminoboronic acid precursor. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions:

    • Dehydration: The cyclization to form the oxaborepan ring is a dehydration reaction. Ensure anhydrous conditions are maintained. Traces of water can prevent the cyclization or lead to hydrolysis of the product.[1] Consider using freshly distilled solvents and drying agents.

    • Temperature: The reaction temperature may be suboptimal. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessive heat can lead to degradation.

    • Catalyst: If a catalyst is used to facilitate the cyclization, ensure its activity is not compromised.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) is a common side reaction, especially under harsh acidic or basic conditions or in the presence of certain nucleophiles.[2][3]

Question 2: The final product is contaminated with impurities. How can I improve the purity?

Answer:

Purification of aminoboronic acids and their derivatives can be challenging due to their polarity and potential instability.[4][5]

  • Purification Method:

    • Chromatography: Standard silica gel chromatography can be difficult for boronic acids.[6] Consider using a less acidic stationary phase like alumina or a reversed-phase column (C18).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

    • Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving less polar impurities in the organic layer.[6]

  • Impurity Identification: Use techniques like NMR, LC-MS, and IR spectroscopy to identify the nature of the impurities. This will help in devising a targeted purification strategy. Common impurities include unreacted starting material, byproducts from side reactions, and oligomers.

Question 3: How can I confirm the formation of the cyclic 1,2-oxaborepan-2-ol structure?

Answer:

Spectroscopic methods are essential for structural confirmation.

  • NMR Spectroscopy:

    • ¹H NMR should show characteristic shifts for the protons on the oxaborepan ring.

    • ¹¹B NMR is a key technique to confirm the formation of the boronate ester. The chemical shift will be indicative of a tetracoordinated boron atom in the cyclic ester form.

    • ¹³C NMR will show the expected number of carbon signals for the cyclic structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the B(OH)₂ stretches from the starting boronic acid and the appearance of B-O-C stretches characteristic of the cyclic boronate ester.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound?

A1: this compound, like many boronic acid derivatives, can be sensitive to moisture and air. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid exposure to water, as this can lead to hydrolysis of the cyclic ester.[1]

Q2: What are common side reactions to be aware of during the synthesis?

A2: Besides protodeboronation, be mindful of potential oligomerization, especially if the reaction is not driven to completion. The formation of boroxines (cyclic trimers of boronic acids) can also occur if the free boronic acid is present under dehydrating conditions.[7]

Q3: Can I use a protecting group for the amino functionality?

A3: Yes, using a protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is highly recommended during the synthesis and purification steps to prevent unwanted side reactions involving the amino group. The protecting group can be removed in a final step if the free amine is desired.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Amino-1,2-oxaborepan-2-ol

  • To a solution of N-Boc-4-amino-1-hydroxybutaneboronic acid (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue the reaction for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield N-Boc-3-Amino-1,2-oxaborepan-2-ol.

Protocol 2: Deprotection of N-Boc-3-Amino-1,2-oxaborepan-2-ol

  • Dissolve N-Boc-3-Amino-1,2-oxaborepan-2-ol (0.5 mmol) in a 4 M solution of HCl in 1,4-dioxane (10 mL) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • Filter the solid and dry under vacuum.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Toluenep-TsOH110675
2Benzenep-TsOH801260
3TolueneNone11024<10
4Dichloromethanep-TsOH402435

Table 2: Effect of Protecting Group on Yield

EntryProtecting GroupCyclization Yield (%)Deprotection Yield (%)Overall Yield (%)
1Boc759269
2Cbz728863
3None<5-<5

Visualizations

TroubleshootingWorkflow Start Low or No Yield CheckSM Check Starting Material Purity Start->CheckSM CheckConditions Verify Reaction Conditions Start->CheckConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Temp Optimize Temperature CheckConditions->Temp Catalyst Check Catalyst Activity CheckConditions->Catalyst Protodeboronation Check for Protodeboronation CheckSideReactions->Protodeboronation Purification Optimize Purification Anhydrous->Purification Temp->Purification Catalyst->Purification Protodeboronation->Purification

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification & Deprotection cluster_analysis Analysis SM N-Protected γ-Aminoboronic Acid Cyclization Cyclization (Dehydration) SM->Cyclization Toluene, p-TsOH, Reflux ProtectedProduct Protected 3-Amino-1,2- oxaborepan-2-ol Cyclization->ProtectedProduct Purify Column Chromatography ProtectedProduct->Purify Deprotection Acidic Deprotection Purify->Deprotection FinalProduct This compound (Hydrochloride Salt) Deprotection->FinalProduct Analysis NMR, MS, IR FinalProduct->Analysis

References

Troubleshooting low yields in boron heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in boron heterocyclic chemistry, with a focus on overcoming low reaction yields.

Troubleshooting Guides

Issue: Low or No Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting one of the most common cross-coupling reactions in boron chemistry.

Possible Causes and Solutions:

  • Problem: Degradation of the Boronic Acid/Ester. Boronic acids are susceptible to decomposition via various pathways, including oxidation and the formation of inactive trimeric boroxines.[1][2]

    • Solution 1: Use a more stable boron reagent. Pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronates offer significantly greater stability compared to boronic acids.[3][4] MIDA boronates are particularly robust and can be easily purified via chromatography.[3][4]

    • Solution 2: Check the quality of your boronic acid. Purity and age can affect reactivity. If you suspect degradation, consider synthesizing a fresh batch or using a more stable derivative.

    • Solution 3: Degas the reaction mixture thoroughly. Oxygen can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst.[5] Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][6]

  • Problem: Inactive or Deactivated Palladium Catalyst. The active Pd(0) species is prone to oxidation and can be poisoned by impurities.

    • Solution 1: Use a pre-catalyst. Pd(II) pre-catalysts like PdCl₂(dppf) are more stable to air than some Pd(0) sources.[6]

    • Solution 2: Choose the appropriate ligand. The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands often improve catalyst performance and prevent decomposition.[7]

    • Solution 3: Ensure all reagents and solvents are pure and dry. Impurities, particularly those in solvents, can poison the catalyst.[8]

  • Problem: Suboptimal Reaction Conditions (Base, Solvent, Temperature). The choice of base, solvent, and temperature can dramatically impact the reaction yield.[5][8][9]

    • Solution 1: Screen different bases. The base plays a crucial role in the transmetalation step.[10] While carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) or fluorides (KF, CsF) may be more effective for certain substrates.[11][12]

    • Solution 2: Optimize the solvent system. A mixture of a non-polar organic solvent (e.g., toluene, dioxane, THF) and an aqueous phase is often optimal.[5][8][13] The water/solvent ratio can significantly influence the reaction rate.[8] For some systems, polar aprotic solvents like DMF can be effective.[14]

    • Solution 3: Adjust the reaction temperature. While many Suzuki-Miyaura couplings proceed at elevated temperatures (80-110 °C), some thermally sensitive substrates may require lower temperatures. Conversely, unreactive substrates may benefit from higher temperatures, potentially with the use of a microwave reactor.[9]

Troubleshooting Workflow:

G start Low/No Yield in Suzuki-Miyaura Coupling reagent_check Check Reagent Quality start->reagent_check condition_check Evaluate Reaction Conditions start->condition_check catalyst_check Assess Catalyst Performance start->catalyst_check workup_check Review Workup & Purification start->workup_check boronic_acid Boronic Acid/Ester Stability reagent_check->boronic_acid halide Aryl/Vinyl Halide Purity reagent_check->halide base Base Strength/Solubility condition_check->base solvent Solvent Choice & Purity condition_check->solvent temperature Reaction Temperature condition_check->temperature catalyst Catalyst/Ligand Choice catalyst_check->catalyst degassing Inert Atmosphere/Degassing catalyst_check->degassing purification Purification Method workup_check->purification use_ester Use Pinacol or MIDA Ester boronic_acid->use_ester fresh_reagent Use Fresh/Purified Reagents halide->fresh_reagent screen_bases Screen Different Bases (e.g., K3PO4, CsF) base->screen_bases screen_solvents Screen Solvents/Water Ratio solvent->screen_solvents adjust_temp Adjust Temperature (Microwave?) temperature->adjust_temp screen_ligands Screen Different Ligands catalyst->screen_ligands improve_degassing Improve Degassing Protocol degassing->improve_degassing optimize_purification Optimize Purification (e.g., acid wash) purification->optimize_purification

Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is a sticky solid or oil. How can I purify it?

This is a common issue, often due to the formation of trimeric boroxines through dehydration.[2]

  • Acid-Base Extraction: Treat the crude boronic acid with a base (e.g., NaOH) to form the water-soluble boronate salt. Wash with an organic solvent (e.g., ether) to remove non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate the purified boronic acid.

  • Recrystallization: This can be effective but may require screening various solvent systems.

  • Conversion to a Stable Ester: For difficult-to-purify boronic acids, converting them to a stable pinacol or MIDA ester is often the best approach. These esters are typically crystalline solids that are much easier to handle and purify by chromatography or recrystallization.[3][4]

Q2: What is the best way to prepare a pinacol boronate ester?

A common method involves the reaction of a boronic acid with pinacol.

  • Protocol: In a round-bottom flask, combine the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a dehydrating agent like anhydrous magnesium sulfate in a solvent such as diethyl ether or THF.[15] Stir the mixture at room temperature for several hours to overnight. Filter off the solids and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography.

Q3: I'm performing a Miyaura borylation and getting low conversion of my aryl halide. What should I do?

Low conversion in a Miyaura borylation can be due to several factors.

  • Check Your Base: A weak base like potassium acetate (KOAc) is typically used to avoid the subsequent Suzuki coupling of the newly formed boronate ester.[16][17] Ensure your base is anhydrous, as water can sometimes inhibit the reaction.[6]

  • Catalyst and Ligand: PdCl₂(dppf) is a robust and commonly used catalyst for this transformation.[6] Ensure your catalyst is active and consider if a different ligand might be beneficial for your specific substrate.

  • Reaction Time and Temperature: Some borylation reactions can be slow. If you see starting material remaining, consider increasing the reaction time or temperature.[18]

  • Purity of Diboron Reagent: Check the quality of your bis(pinacolato)diboron (B₂pin₂).

Q4: My Chan-Lam coupling with a boronic acid pinacol ester is giving a low yield. How can I improve it?

Chan-Lam couplings with boronic esters can be challenging, especially with aryl amines.[19][20][21]

  • Solvent System: A mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be effective for the coupling of aryl BPin esters with aryl amines.[19][20] For alkyl amines, MeCN alone may be sufficient.[20]

  • Additives: The addition of molecular sieves can help to remove water and reduce the formation of byproducts.[20]

  • Copper Source: Stoichiometric amounts of a copper(II) salt, such as Cu(OAc)₂, are often required as pinacol can inhibit catalyst turnover.[20]

Q5: What are the key safety precautions when working with organoboron reagents?

While generally less toxic than other organometallic compounds, proper safety measures are still essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[16][22][23]

  • Handling: Handle organoboron compounds in a well-ventilated area, such as a fume hood, to avoid inhalation of dusts.[22][24] Avoid contact with skin and eyes.[24]

  • Storage: Store boronic acids and their derivatives in a cool, dry place, tightly sealed to prevent degradation from moisture and air.[25]

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[22]

Data Tables

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBase (equiv.)SolventYield (%)
1Na₂CO₃ (2.0)Toluene/H₂O98
2K₂CO₃ (2.0)Toluene/H₂O95
3K₃PO₄ (2.0)Toluene/H₂O92
4NaOH (2.0)Toluene/H₂O85
5TEA (3.0)Toluene75
6Cs₂CO₃ (2.0)Dioxane/H₂O99

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), solvent (5 mL), 100 °C, 12 h. Data compiled from multiple sources for illustrative purposes.[11]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolvent System (v/v)Yield (%)
1Toluene/H₂O (4:1)92
2Dioxane/H₂O (4:1)95
3THF/H₂O (4:1)88
4DMF/H₂O (4:1)91
5Ethanol/H₂O (4:1)85
6Acetonitrile/H₂O (4:1)82

Reaction Conditions: 4-Bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 80 °C, 16 h. Data is illustrative and compiled from various sources.[8][13][14][26]

Table 3: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

EntryLigandYield (%)
1PPh₃85
2P(t-Bu)₃92
3PCy₃90
4SPhos96
5XPhos97
6dppf91

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1.5 mol%), ligand (6 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (2:1), 100 °C, 12 h. Data is illustrative and compiled from various sources.[7][27][28]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[9][29]
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid or boronate ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 4:1 dioxane/water, 0.1-0.2 M) via syringe.

  • Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of a MIDA Boronate Ester[3][30][31][32]
  • To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv).

  • Add a solvent mixture, typically toluene/DMSO (10:1), to form a slurry.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and allow the water to be removed azeotropically.

  • After the reaction is complete (typically monitored by the cessation of water collection), cool the mixture to room temperature.

  • The MIDA boronate often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude MIDA boronate can be purified by washing with a suitable solvent (e.g., acetone/ether) or by column chromatography.[4]

Visualized Pathways

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₃⁻) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hydrolysis of boronic acid derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is decomposing during my reaction. How can I prevent this?

A1: Boronic acid decomposition is often due to hydrolysis or oxidation. To prevent this, consider the following strategies:

  • Use a Protecting Group: Converting the boronic acid to a more stable boronate ester is a common and effective strategy. Popular choices include pinacol esters, MIDA (N-methyliminodiacetic acid) esters, and trifluoroborate salts.[1] The stability of these protected forms allows for easier handling, purification, and use in a wider range of reaction conditions.

  • Control the pH: The stability of boronic acids is highly pH-dependent.[2] In aqueous solutions with a pH higher than their pKa, they are converted to the anionic tetrahedral form, which can influence their stability and reactivity.[2] Maintaining an optimal pH for your specific boronic acid derivative can minimize hydrolysis.

  • Use Anhydrous Conditions: Whenever possible, run reactions under anhydrous conditions to minimize the presence of water, which is necessary for hydrolysis.

  • Consider Oxidative Instability: Boronic acids are susceptible to oxidation, especially at physiological pH.[3][4] If you suspect oxidation is the issue, using deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) can be beneficial. For enhanced oxidative stability, consider converting the boronic acid to a boralactone.[3][4]

Q2: I am having trouble purifying my boronic acid derivative due to decomposition on silica gel.

A2: This is a common issue as the acidic nature of silica gel can promote the hydrolysis of boronic esters or the degradation of sensitive boronic acids. Here are some troubleshooting tips:

  • Use a Stable Protecting Group: MIDA boronates are known to be stable to chromatography.[5][6] Pinacol esters are also generally stable enough for column purification.[1]

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.

  • Use Alternative Purification Methods: Consider other purification techniques like recrystallization or preparative thin-layer chromatography (TLC).

  • Use Boric Acid-Treated Silica Gel: It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[1]

Q3: How do I choose the right protecting group for my boronic acid?

A3: The choice of protecting group depends on several factors, including the stability required for your reaction conditions and the ease of deprotection.

  • Pinacol Esters: These are the most popular protecting groups due to their general stability and ease of formation.[1] They are suitable for many applications but can be difficult to hydrolyze when deprotection is required.[1]

  • MIDA Esters: MIDA boronates offer excellent stability under a wide range of conditions, including hydrolytic, oxidative, and reductive environments.[1] They are particularly useful for iterative cross-coupling reactions due to their "slow-release" of the boronic acid under specific basic conditions.[7] Deprotection is typically achieved under mild basic conditions.[1]

  • Trifluoroborate Salts: These salts exhibit high crystallinity and are highly stable towards oxidation.[1] They require hydrolysis to the boronic acid for use in cross-coupling reactions.[8]

  • Diaminonaphthalene (dan) Amides: R-B(dan) is very stable under a broad range of conditions due to the donation of electron density from the nitrogen atoms to the boron center.[1] Deprotection is achieved through acidic hydrolysis.[1]

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of a Boronate Ester During a Reaction

Symptoms:

  • Formation of the corresponding free boronic acid as a byproduct.

  • Lower than expected yield of the desired product.

  • Complex reaction mixture upon analysis (e.g., by NMR or LC-MS).

Possible Causes & Solutions:

CauseSolution
Presence of water in the reaction mixture. Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Reaction conditions are too harsh (e.g., high temperature, strong acid/base). Screen for milder reaction conditions. If possible, lower the reaction temperature or use a weaker acid or base.
The chosen boronate ester is not stable enough for the reaction conditions. Select a more robust protecting group. For example, if a pinacol ester is hydrolyzing, consider using a more sterically hindered diol or a MIDA boronate.
The boronate ester is intrinsically reversible in the presence of alcohols or water. For pinacol esters, this reversibility can lead to premature release.[9] Using a more stable protecting group like a xanthopinacol boronate (Bxpin) can be beneficial as its removal is not reversible under hydrolytic conditions.[9]
Issue 2: Inefficient Deprotection of a Boronate Ester

Symptoms:

  • Incomplete conversion of the boronate ester to the free boronic acid.

  • Low yield of the final product after the deprotection step.

  • Recovery of starting boronate ester.

Possible Causes & Solutions:

CauseSolution
Deprotection conditions are not optimal. The required conditions for deprotection vary significantly between different protecting groups. Refer to the specific protocols for your protecting group. For example, MIDA esters are typically deprotected under basic conditions, while dan groups require acidic hydrolysis.[1]
Steric hindrance around the boron atom. Highly substituted or bulky boronate esters can be more difficult to hydrolyze.[10] Prolonging the reaction time, increasing the temperature, or using a stronger acid/base may be necessary.
The deprotection is a reversible equilibrium. For some esters, the hydrolysis equilibrium may not favor the free boronic acid. For pinacol esters, trapping the byproduct pinacol with an agent like NaIO₄ or another boronic acid can drive the reaction to completion.[1]

Quantitative Data on Protecting Group Stability

The stability of boronic acid protecting groups is crucial for their successful application. The following table summarizes the relative stability of common protecting groups under different conditions.

Protecting GroupStability to AcidStability to BaseStability to OxidationStability to Chromatography
Pinacol (pin) ModerateModerateLow[3]Good[1]
MIDA HighLow (cleaved)[1]High[1]Excellent[5][6]
Trifluoroborate (BF₃K) HighHighVery High[1]Good
Diaminonaphthalene (dan) Low (cleaved)[1]HighHighExcellent
Xanthopinacol (Bxpin) HighHighHighExcellent[11]

Key Experimental Protocols

Protocol 1: Protection of a Boronic Acid as a Pinacol Ester

Objective: To protect a boronic acid with pinacol to increase its stability.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid, pinacol, and toluene.

  • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate can often be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: Deprotection of a MIDA Boronate

Objective: To deprotect a MIDA boronate to yield the free boronic acid.

Materials:

  • MIDA boronate (1.0 equiv)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Dissolve the MIDA boronate in a suitable organic solvent in a separatory funnel.

  • Add the aqueous NaOH solution and shake vigorously for 10-15 minutes. The hydrolysis is typically fast.[7]

  • Separate the aqueous layer. The free boronic acid will be in the aqueous layer as its sodium salt.

  • Wash the organic layer with water to ensure complete extraction of the boronic acid.

  • Combine the aqueous layers and acidify to a pH of ~2 with the aqueous HCl solution.

  • Extract the free boronic acid from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the boronic acid.

Visualizing Key Concepts

To further aid in understanding the principles of boronic acid stability, the following diagrams illustrate key mechanisms and workflows.

HydrolysisMechanism BoronicAcid R-B(OH)₂ (Trigonal Planar) TetrahedralIntermediate R-B(OH)₃⁻ (Tetrahedral Anionic) BoronicAcid->TetrahedralIntermediate + OH⁻ Water H₂O TetrahedralIntermediate->BoronicAcid - OH⁻ HydrolysisProduct Decomposition Products TetrahedralIntermediate->HydrolysisProduct Hydrolysis

Caption: Mechanism of boronic acid hydrolysis.

ProtectionWorkflow Start Unstable Boronic Acid Protection Protection Reaction (e.g., with Pinacol, MIDA) Start->Protection StableIntermediate Stable Boronate Ester Protection->StableIntermediate Reaction Further Chemical Transformation StableIntermediate->Reaction Deprotection Deprotection (e.g., Acidic/Basic Hydrolysis) Reaction->Deprotection FinalProduct Desired Product with Free Boronic Acid Deprotection->FinalProduct

Caption: General workflow for using protecting groups.

DecisionTree Start Need to protect a boronic acid? Q1 Is oxidative stability critical? Start->Q1 A1_Yes Use Trifluoroborate or Boralactone Q1->A1_Yes Yes Q2 Need stability to chromatography? Q1->Q2 No A2_Yes Use MIDA or Pinacol ester Q2->A2_Yes Yes Q3 Is mild basic deprotection required? Q2->Q3 No A3_Yes Use MIDA ester Q3->A3_Yes Yes A3_No Consider Pinacol or other esters Q3->A3_No No

Caption: Decision tree for selecting a protecting group.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on a proposed pathway for the scaled-up synthesis of 3-Amino-1,2-oxaborepan-2-ol. The synthesis is presented in two main stages: the synthesis of the precursor 3-Amino-1,2-propanediol, followed by its cyclization to the final product.

Overall Synthetic Workflow

The proposed synthesis involves a two-step process starting from readily available commercial reagents. The first step is the ammonolysis of epichlorohydrin to produce 3-Amino-1,2-propanediol. The second step is the condensation reaction of this diol with boric acid to form the target 1,2-oxaborepan ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Epichlorohydrin Epichlorohydrin Step1 Ammonolysis Reaction Epichlorohydrin->Step1 Ammonia Aqueous Ammonia Ammonia->Step1 Purification1 Purification (Distillation) Step1->Purification1 APD 3-Amino-1,2-propanediol (Precursor) Purification1->APD Step2 Condensation/Cyclization APD->Step2 BoricAcid Boric Acid BoricAcid->Step2 Purification2 Purification (Crystallization) Step2->Purification2 FinalProduct This compound (Final Product) Purification2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1,2-propanediol (APD)

This procedure is adapted from established industrial processes for the synthesis of APD from epichlorohydrin and ammonia.[1][2][3]

Methodology:

  • Reactor Setup: A pressure-rated, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and a controlled dosing pump is required.

  • Charging Reagents: The reactor is charged with a 25-27% aqueous ammonia solution. The amount should be a 15:1 molar excess relative to epichlorohydrin to minimize the formation of secondary amine byproducts.[4]

  • Reaction Initiation: The ammonia solution is stirred and heated to 30-35°C. Epichlorohydrin is then added dropwise via the dosing pump. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the temperature below 50°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 45-50°C for 2-3 hours. The reaction is monitored by GC analysis for the disappearance of epichlorohydrin.

  • Ammonia Removal: After the reaction is complete, the excess ammonia is removed by distillation under reduced pressure.

  • Purification: The resulting crude product, primarily containing 3-Amino-1,2-propanediol, water, and salts, is purified by vacuum distillation.

Data Summary Table: Step 1

ParameterValueUnitNotes
Molar Ratio (Ammonia:Epichlorohydrin)15:1-High excess of ammonia is crucial for selectivity.
Epichlorohydrin Addition Temperature30 - 35°CCareful control is needed to manage exothermicity.
Reaction Temperature45 - 50°C
Reaction Time2 - 3hoursMonitor by GC until epichlorohydrin is consumed.
Pressure0.15 - 0.25MPaReaction is conducted under moderate pressure.[5]
Expected Yield (after purification)85 - 90%
Expected Purity (by GC)>99%[3]
Step 2: Synthesis of this compound

This proposed step involves the cyclization of 3-Amino-1,2-propanediol with boric acid. The reaction relies on the formation of a stable, cyclic boronic ester with the 1,2-diol.[6][7][8]

Methodology:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus is used.

  • Charging Reagents: The reactor is charged with 3-Amino-1,2-propanediol (1.0 eq) and boric acid (1.1 eq). Toluene is added as the solvent to facilitate azeotropic removal of water.

  • Reaction: The mixture is heated to reflux (approx. 110-112°C). Water formed during the condensation reaction is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: The reaction is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

  • Product Isolation: After completion, the reaction mixture is cooled to room temperature. The toluene is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford the final product as a crystalline solid.

Data Summary Table: Step 2

ParameterValueUnitNotes
Molar Ratio (APD:Boric Acid)1.0 : 1.1-A slight excess of boric acid ensures complete conversion.
SolventToluene-For azeotropic removal of water.
Reaction TemperatureReflux (~111)°C
Reaction Time4 - 6hoursOr until water evolution stops.
Expected Yield (after purification)75 - 85%
Expected Purity (by NMR)>98%

Troubleshooting Guides & FAQs

This section addresses potential issues that may arise during the scale-up of the proposed synthesis.

Troubleshooting Diagram

G cluster_step1 Step 1: APD Synthesis cluster_step2 Step 2: Cyclization Start Problem Encountered LowYield1 Low Yield Start->LowYield1 Step 1 Impurity1 High Impurity Levels Start->Impurity1 Step 1 Exotherm Runaway Reaction Start->Exotherm Step 1 LowYield2 Low Yield / Incomplete Reaction Start->LowYield2 Step 2 PurificationIssue Purification Difficulty Start->PurificationIssue Step 2 Sol_LowYield1 Check NH3 excess. Verify reaction time/temp. Ensure efficient distillation. LowYield1->Sol_LowYield1 Sol_Impurity1 Increase NH3:Epichlorohydrin ratio. Improve distillation efficiency. Impurity1->Sol_Impurity1 Sol_Exotherm Reduce addition rate. Improve reactor cooling. Exotherm->Sol_Exotherm Sol_LowYield2 Ensure efficient water removal. Check boric acid quality. Increase reaction time. LowYield2->Sol_LowYield2 Sol_PurificationIssue Screen recrystallization solvents. Consider column chromatography. PurificationIssue->Sol_PurificationIssue

Caption: Troubleshooting logic for the synthesis of this compound.

Step 1: 3-Amino-1,2-propanediol Synthesis - Q&A
  • Question: The yield of 3-Amino-1,2-propanediol is significantly lower than expected. What are the likely causes?

    • Answer: Low yield can be attributed to several factors. First, ensure that a sufficient molar excess of aqueous ammonia was used; a ratio of less than 15:1 can lead to the formation of secondary amine byproducts, consuming your starting material and product. Second, verify that the reaction was run to completion by GC analysis. Incomplete reaction is a common issue if the reaction time or temperature was insufficient. Finally, inefficient vacuum distillation can lead to product loss. Check the vacuum level and column efficiency.

  • Question: GC analysis of the crude product shows a high percentage of secondary amines. How can this be mitigated?

    • Answer: The formation of secondary amines is a known side reaction where the product, 3-Amino-1,2-propanediol, reacts with another molecule of epichlorohydrin. The most effective way to suppress this is to increase the molar excess of ammonia.[4] A higher concentration of ammonia increases the probability of epichlorohydrin reacting with ammonia rather than the product.

  • Question: The reaction temperature spiked uncontrollably during the epichlorohydrin addition. What went wrong?

    • Answer: This indicates a runaway exothermic reaction. The ammonolysis of epichlorohydrin is highly exothermic.[5] To prevent this, you must slow down the addition rate of epichlorohydrin. Additionally, ensure that the reactor's cooling system is functioning optimally and is capable of handling the heat load generated by the reaction at the desired scale.

Step 2: this compound Synthesis - Q&A
  • Question: The cyclization reaction is not going to completion, and starting material remains. What should I check?

    • Answer: Incomplete conversion in a condensation reaction is almost always due to the presence of water in the reaction mixture. The key to driving this equilibrium-based reaction to completion is the efficient removal of water.[6] Ensure your Dean-Stark apparatus is functioning correctly and that the toluene is effectively refluxing to azeotropically remove water. Also, verify the quality and stoichiometry of the boric acid used.

  • Question: The final product is difficult to purify by recrystallization and remains oily. What are the next steps?

    • Answer: If recrystallization is proving difficult, it may be due to persistent impurities or the inherent properties of the compound. First, try a wider range of solvent systems for recrystallization. If this fails, column chromatography on silica gel may be an effective alternative for purification. A solvent system with a gradient of methanol in dichloromethane would be a good starting point.

  • Question: Could the amino group interfere with the cyclization reaction?

    • Answer: Yes, the basicity of the amino group could potentially interact with the Lewis acidic boric acid. However, in a non-aqueous, heated system like toluene reflux, the primary reaction expected is the thermodynamically favored condensation with the diol. If side reactions are suspected, a protection strategy for the amine (e.g., as a Boc-carbamate) could be employed prior to cyclization, followed by a deprotection step. However, for simplicity and scalability, direct cyclization is the preferred first approach.

Mechanism Visualization

The proposed mechanism for the cyclization of 3-Amino-1,2-propanediol with boric acid involves the formation of a boronic ester. This is a condensation reaction where water is eliminated.

Caption: Proposed mechanism for the condensation of the diol with boric acid.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 3-Amino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-Amino-1,2-oxaborepan-2-ol" as specified in the user request is not a recognized standard chemical name and information pertaining to it is unavailable. This guide has been developed for a closely related and well-documented compound, 3-Amino-1,2-propanediol (also known as isoserinol; CAS No. 616-30-8), assuming it to be the intended substance of interest. The analytical methods and troubleshooting advice provided herein are tailored for 3-Amino-1,2-propanediol and its common impurities.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of impurities in 3-Amino-1,2-propanediol. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 3-Amino-1,2-propanediol?

A1: Impurities in 3-Amino-1,2-propanediol can originate from the synthesis process or degradation. Common impurities include:

  • Isomers: 2-Amino-1,3-propanediol (serinol) is a common isomeric impurity.

  • Starting Materials and Byproducts: Glycerol, 1,3-Diamino-2-propanol, and secondary amines can be present from the synthesis route, which often involves the reaction of 3-chloro-1,2-propanediol with ammonia.[1]

  • Degradation Products: Dimeric ethers can form during storage or under certain reaction conditions.[1]

  • Residual Solvents: Methanol is a potential residual solvent from the manufacturing process.[1]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: The most common and effective techniques for analyzing impurities in 3-Amino-1,2-propanediol are:

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is excellent for volatile impurities and can provide structural information for identification. Derivatization is typically required to improve the volatility and chromatographic behavior of the polar analytes.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of impurities. Due to the polar nature and lack of a strong chromophore in 3-Amino-1,2-propanediol and its related impurities, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are often employed. Derivatization to introduce a UV-active or fluorescent tag can also be used with more common detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for the quantification of both the main component and impurities without the need for reference standards for each impurity (qNMR).

Q3: How can I prepare my 3-Amino-1,2-propanediol sample for GC-MS analysis?

A3: Due to the low volatility of 3-Amino-1,2-propanediol and its impurities, derivatization is a necessary sample preparation step for GC-MS analysis. A common method involves acylation, for example, with trifluoroacetic anhydride (TFAA).[1] The sample is typically dissolved in a suitable solvent, and the derivatizing agent is added. The reaction mixture is often heated to ensure complete derivatization before injection into the GC-MS system.

Q4: What are the key considerations for developing an HPLC method for such a polar compound?

A4: Analyzing highly polar compounds like 3-Amino-1,2-propanediol by traditional reversed-phase HPLC can be challenging due to poor retention. Key considerations include:

  • Column Choice: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the best choice as it is specifically designed to retain and separate polar compounds.

  • Mobile Phase: HILIC mobile phases typically consist of a high percentage of an organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. The buffer concentration and pH can significantly impact peak shape and retention.

  • Detection: Since 3-Amino-1,2-propanediol lacks a strong UV chromophore, universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are suitable. Alternatively, pre-column derivatization with a UV-active or fluorescent reagent can be performed.

  • Peak Shape: Peak tailing can be a common issue for amines on silica-based columns. This can often be mitigated by adjusting the mobile phase pH, increasing the buffer concentration, or using a highly deactivated column.[2][3]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor retention of the main peak and impurities in reversed-phase HPLC. The analytes are too polar for the stationary phase.Switch to a HILIC column. Alternatively, consider derivatization to increase the hydrophobicity of the analytes.
Peak tailing for the 3-Amino-1,2-propanediol peak. Secondary interactions between the amine group and residual silanols on the column packing.Increase the buffer concentration in the mobile phase. Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. Use a column with a highly deactivated stationary phase (end-capped).[2][4]
Inconsistent retention times. Inadequate column equilibration between injections, especially in gradient HILIC methods. Fluctuations in column temperature.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a stable temperature.
No peaks detected with a UV detector. The analytes do not have a significant UV chromophore at the selected wavelength.Use a universal detector like CAD, ELSD, or RI. Alternatively, derivatize the analytes with a UV-active or fluorescent tag.
GC-MS Troubleshooting
Problem Possible Cause Suggested Solution
Broad or tailing peaks. Incomplete derivatization of the polar amine and hydroxyl groups. Adsorption of the analytes in the injector or column.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Use a deactivated liner and a column suitable for amine analysis.
Ghost peaks in the chromatogram. Carryover from a previous injection. Contamination in the syringe, injector, or column.Perform blank injections with a high-purity solvent to wash the system. Clean or replace the injector liner and septum. Bake out the column according to the manufacturer's instructions.
Low sensitivity or no peaks detected. Inefficient derivatization. Degradation of the analytes in the hot injector.Confirm complete derivatization. Lower the injector temperature to the minimum required for efficient volatilization.
Irreproducible peak areas. Inconsistent derivatization. Leaks in the injection system.Ensure precise and consistent addition of the derivatization reagent. Check for leaks at the septum and column connections.

Quantitative Data Summary

The following table summarizes the typical levels of common impurities found in a commercial sample of 3-Amino-1,2-propanediol as determined by GC analysis.[1]

ImpurityTypical Level (% area)
Glycerol~0.15
2-Amino-1,3-propanediol (Serinol)~0.36
Secondary amines~0.01
1,3-Diamino-2-propanol~0.02
Dimeric ethers~0.009
Methanol<100 ppm

Experimental Protocols

Protocol 1: GC-MS Analysis of Impurities in 3-Amino-1,2-propanediol (with Derivatization)

Objective: To separate and identify volatile and semi-volatile impurities in 3-Amino-1,2-propanediol.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the 3-Amino-1,2-propanediol sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of trifluoroacetic anhydride (TFAA) as the derivatization agent.[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant pressure of 9.3 PSI[1]

  • Injector Temperature: 200°C[1]

  • Injection Volume: 1.0 µL[1]

  • Split Ratio: 20:1

  • Oven Temperature Program: Initial temperature of 90°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C[1] or Mass Spectrometer (MS)

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Scan Speed: 2 scans/second

Protocol 2: HILIC-CAD Analysis of Polar Impurities in 3-Amino-1,2-propanediol

Objective: To separate and quantify polar impurities in 3-Amino-1,2-propanediol without derivatization.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 3-Amino-1,2-propanediol sample into a volumetric flask.

  • Dissolve and dilute to the mark with a mixture of 90:10 (v/v) acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: A HILIC column suitable for polar amines, e.g., a column with an amide or aminopropyl stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD)

Protocol 3: NMR Analysis for Structural Elucidation of Impurities

Objective: To identify the structure of unknown impurities and confirm the structure of known impurities.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the 3-Amino-1,2-propanediol sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Spectrometer Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Experiments:

    • ¹H NMR: To observe the proton environment of the main component and impurities.

    • ¹³C NMR: To determine the number of unique carbons and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for elucidating the structure of unknown impurities.

Data Analysis:

  • Compare the chemical shifts and coupling constants of the impurity signals with those of known compounds or predict spectra based on proposed structures.

  • The relative integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of the impurities relative to the main component.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatization Reagent (TFAA) and Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject Sample cool->inject separate Separation on GC Column inject->separate detect Detection by FID/MS separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra Library) integrate->identify quantify Quantification integrate->quantify

GC-MS Experimental Workflow

experimental_workflow_hilic cluster_prep Sample Preparation cluster_analysis HILIC-CAD Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.22 µm Filter dissolve->filter inject Inject Sample filter->inject separate Separation on HILIC Column inject->separate detect Detection by CAD separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify

HILIC-CAD Experimental Workflow

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions problem Chromatographic Problem (e.g., Peak Tailing) cause1 Secondary Interactions (Analyte-Column) problem->cause1 cause2 Inappropriate Mobile Phase (pH, Buffer Strength) problem->cause2 cause3 Column Overload problem->cause3 cause4 Column Degradation problem->cause4 solution1 Adjust Mobile Phase (Increase Buffer, Change pH) cause1->solution1 solution2 Use End-capped Column cause1->solution2 cause2->solution1 solution3 Reduce Sample Concentration cause3->solution3 solution4 Replace Column cause4->solution4

References

Validation & Comparative

A Comparative Guide to Boronic Acids in Therapeutic Development: Benzoxaboroles vs. Peptide Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery has been significantly enriched by the introduction of boronic acids, a versatile class of compounds with a unique mechanism of action. Their ability to form reversible covalent bonds with active site serine residues in target enzymes has led to the development of several successful drugs. This guide provides a comparative overview of two prominent classes of boronic acids: the benzoxaboroles, represented by crisaborole and tavaborole, and the peptide boronic acids, exemplified by bortezomib.

Executive Summary

Boronic acids have emerged as a clinically important class of enzyme inhibitors.[1][2][3] This guide contrasts the chemical properties, biological activities, and therapeutic applications of two major subclasses: benzoxaboroles and peptide boronic acids. Benzoxaboroles, such as crisaborole and tavaborole, are characterized by a boron atom incorporated into a heterocyclic ring system and are typically used as topical anti-inflammatory and antifungal agents.[4][5][6] In contrast, peptide boronic acids, like the proteasome inhibitor bortezomib, feature a boronic acid moiety attached to a peptide-like scaffold and are primarily used in oncology.[7][8][9] Understanding the distinct profiles of these boronic acid classes is crucial for the rational design and development of future therapeutics.

Chemical and Physical Properties

The structural differences between benzoxaboroles and peptide boronic acids directly influence their physicochemical properties, which in turn affect their formulation, delivery, and pharmacokinetic profiles.

PropertyBenzoxaboroles (e.g., Crisaborole, Tavaborole)Peptide Boronic Acids (e.g., Bortezomib)
Core Structure Boron atom fused into a heteroaromatic ring system.[4]Boronic acid appended to a peptide backbone.[7]
Solubility Generally more water-soluble than their acyclic boronic acid counterparts.[4]Solubility can vary depending on the peptide sequence and modifications.
Stability The fused ring structure can enhance hydrolytic stability compared to simple boronic acids.[4]Stability can be influenced by the peptide sequence and susceptibility to proteases.
pKa The Lewis acidity of the boron atom is a key feature for biological activity.The pKa of the boronic acid is critical for its interaction with the target enzyme.

Mechanism of Action and Biological Activity

While all boronic acids share the fundamental ability to interact with serine residues, their broader molecular structure dictates their target specificity and overall biological effect.

Benzoxaboroles: Targeting Enzymes in Inflammation and Fungal Infections

Benzoxaboroles primarily act as inhibitors of specific enzymes involved in inflammatory and fungal pathways.

  • Crisaborole: This non-steroidal agent is a phosphodiesterase 4 (PDE4) inhibitor.[10] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, crisaborole increases cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines. This mechanism makes it effective in treating inflammatory skin conditions like atopic dermatitis.[10]

  • Tavaborole: This antifungal drug targets the fungal enzyme leucyl-tRNA synthetase (LeuRS).[11] LeuRS is essential for protein synthesis in fungi. Tavaborole traps the leucyl-adenylate intermediate in the active site of the enzyme, leading to the inhibition of protein synthesis and ultimately fungal cell death. Its specificity for the fungal enzyme minimizes effects on the human host.[11]

Peptide Boronic Acids: Proteasome Inhibition in Cancer Therapy

Peptide boronic acids, most notably bortezomib, are designed to mimic peptide substrates of the proteasome.

  • Bortezomib: This dipeptide boronic acid is a potent and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[7][12] The boron atom in bortezomib binds to the catalytic site of the proteasome with high affinity and specificity.[9] Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancerous cells.[13] This mechanism is particularly effective in hematological malignancies like multiple myeloma.[8]

The following diagram illustrates the general mechanism of boronic acid enzyme inhibition:

Boronic_Acid_Inhibition General Mechanism of Boronic Acid Enzyme Inhibition Enzyme Enzyme (with active site Serine) TetrahedralComplex Reversible Tetrahedral Complex Enzyme->TetrahedralComplex Binding BoronicAcid Boronic Acid Inhibitor (R-B(OH)2) BoronicAcid->TetrahedralComplex TetrahedralComplex->Enzyme Dissociation TetrahedralComplex->BoronicAcid InactiveEnzyme Inactive Enzyme TetrahedralComplex->InactiveEnzyme Inhibition

Caption: Boronic acids inhibit serine-containing enzymes by forming a reversible tetrahedral complex.

Comparative Efficacy and Clinical Applications

The distinct mechanisms of action of benzoxaboroles and peptide boronic acids translate to different clinical applications and efficacy profiles.

DrugClassTarget EnzymeIndicationEfficacy Highlights
Crisaborole BenzoxaborolePhosphodiesterase 4 (PDE4)Mild-to-moderate atopic dermatitis[10]In clinical trials, a greater proportion of patients receiving crisaborole achieved clear or almost clear skin compared to placebo.[10]
Tavaborole BenzoxaboroleLeucyl-tRNA synthetase (LeuRS)Onychomycosis (toenail fungal infection)[11]Clinical trials demonstrated a higher rate of complete cure and mycological cure compared to vehicle.[11] A study comparing topical antifungals showed efinaconazole had a lower MIC90 against T. rubrum and T. mentagrophytes (0.0078 and 0.016 µg/mL, respectively) compared to tavaborole (8.0 µg/mL for both).[14]
Bortezomib Peptide Boronic Acid26S ProteasomeMultiple myeloma, Mantle cell lymphoma[7]Significantly improves overall survival and time to progression in patients with multiple myeloma.[8]

Experimental Protocols

The evaluation of boronic acid inhibitors relies on a variety of biochemical and cell-based assays. Below are generalized protocols for key experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as PDE4 or LeuRS.

  • Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable substrate (e.g., cAMP for PDE4, leucyl-adenylate formation for LeuRS) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The boronic acid inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding. The reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to an appropriate equation (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 or Ki value.[15]

The workflow for a typical enzyme inhibition assay is depicted below:

Enzyme_Inhibition_Workflow Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme and Inhibitor PrepEnzyme->Preincubation PrepSubstrate Prepare Substrate Solution InitiateReaction Initiate Reaction with Substrate PrepSubstrate->InitiateReaction PrepInhibitor Prepare Inhibitor Dilutions PrepInhibitor->Preincubation Preincubation->InitiateReaction Detection Monitor Reaction InitiateReaction->Detection PlotData Plot Velocity vs. Inhibitor Concentration Detection->PlotData CalculateIC50 Calculate IC50/Ki PlotData->CalculateIC50

Caption: A generalized workflow for determining the inhibitory potency of a compound against a target enzyme.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome.

  • Cell Lysate Preparation: Cells (e.g., multiple myeloma cell lines) are treated with bortezomib or a vehicle control. After treatment, cells are lysed to release the proteasome.

  • Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to the cell lysates.

  • Fluorescence Measurement: The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), which is measured over time using a fluorometer.

  • Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The activity in treated cells is compared to that in control cells to determine the extent of inhibition.

Conclusion

Benzoxaboroles and peptide boronic acids represent two successful, yet distinct, applications of boron chemistry in medicine. Benzoxaboroles offer a targeted approach for topical treatment of inflammatory and fungal conditions, with a favorable safety profile due to their localized application. Peptide boronic acids, exemplified by bortezomib, have revolutionized the treatment of certain cancers by targeting a fundamental cellular process. The continued exploration of new boronic acid scaffolds holds significant promise for the development of novel therapeutics with improved efficacy and specificity. The choice of the boronic acid class will depend on the therapeutic target, the desired mode of administration, and the overall pharmacological profile required for a specific disease.

References

A Comparative Guide to Oxaborepanes and Oxaborinanes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between heterocyclic scaffolds is paramount for rational drug design. This guide provides a detailed structural and functional comparison of oxaborepanes and oxaborinanes, seven- and six-membered oxygen- and boron-containing saturated heterocycles, respectively. While direct comparative studies are limited, this document synthesizes available data from related compounds and computational studies to offer valuable insights.

Structural Comparison: Ring Conformation and Key Parameters

The defining difference between oxaborepanes and oxaborinanes lies in their ring size, which dictates their conformational flexibility and, consequently, their interaction with biological targets.

Oxaborinanes , as six-membered rings, tend to adopt well-defined, low-energy conformations, primarily the chair conformation . This conformation minimizes both angle strain and torsional strain, with substituents occupying either axial or equatorial positions. The chair conformation of cyclohexane is a well-studied analogue, and the introduction of a boron and oxygen atom into the ring is expected to influence bond lengths and angles, but the fundamental chair-like geometry is likely to be preserved in many derivatives.

Oxaborepanes , being seven-membered rings, exhibit greater conformational flexibility. They can exist in a variety of conformations, such as the boat and twist-boat forms, which are often in dynamic equilibrium. This increased flexibility can be advantageous in drug design, allowing the molecule to adapt to the binding pocket of a target protein. However, it can also come at an entropic cost upon binding.

Due to the scarcity of direct crystallographic data for the parent, unsubstituted oxaborepane and oxaborinane, the following table summarizes expected and reported ranges for key structural parameters based on studies of related substituted derivatives and computational models.

ParameterOxaborinane (6-membered ring)Oxaborepane (7-membered ring)
Predominant Conformation ChairBoat, Twist-Boat
B-O Bond Length (Å) ~1.35 - 1.45~1.35 - 1.45
B-C Bond Length (Å) ~1.55 - 1.60~1.55 - 1.60
C-O Bond Length (Å) ~1.40 - 1.45~1.40 - 1.45
C-C Bond Length (Å) ~1.50 - 1.55~1.50 - 1.55
Ring Puckering Amplitude (Q) LowerHigher

Note: The bond lengths are typical values and can vary depending on the substitution pattern and the specific isomer (e.g., 1,2-, 1,3-, or 1,4-oxaborinane/oxaborepane). The ring puckering amplitude (Q) is a measure of the deviation from planarity; a higher value indicates a more puckered and flexible ring.

Experimental Protocols and Characterization

The synthesis and characterization of oxaborepanes and oxaborinanes involve specific experimental protocols.

Synthesis

The synthesis of these heterocycles often involves multi-step procedures. Common strategies include:

  • Ring-closing metathesis (RCM): A powerful method for the formation of cyclic structures.

  • Hydroboration/oxidation reactions: To introduce the boron and oxygen functionalities.

  • Cyclization of functionalized precursors: Utilizing diols and boronic acids or their derivatives.

Experimental Protocol: Illustrative Synthesis of a Substituted Oxaborinane Derivative

A general procedure for the synthesis of a substituted 1,3-oxaborinane could involve the following steps:

  • Preparation of the Diol: A suitably substituted 1,3-diol is synthesized or obtained commercially.

  • Reaction with a Boronic Acid: The diol is reacted with a boronic acid (R-B(OH)₂) in an appropriate solvent (e.g., toluene, THF) under dehydrating conditions (e.g., using a Dean-Stark apparatus or molecular sieves).

  • Purification: The resulting oxaborinane is purified using standard techniques such as column chromatography or recrystallization.

Characterization

The structural elucidation of oxaborepanes and oxaborinanes relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.

    • ¹¹B NMR: This is a crucial technique for boron-containing compounds. The chemical shift in ¹¹B NMR provides insight into the coordination state and electronic environment of the boron atom. For tricoordinate boron in oxaborinanes and oxaborepanes, the chemical shifts typically appear in a characteristic downfield region.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.

  • X-ray Crystallography: Provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthesis Pathway for Oxaborinanes Substituted_Diol Substituted 1,3-Diol Reaction Reaction (Dehydrating conditions) Substituted_Diol->Reaction Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction Oxaborinane Substituted 1,3-Oxaborinane Reaction->Oxaborinane

Caption: A simplified workflow for the synthesis of a substituted 1,3-oxaborinane.

G Conformational Flexibility Comparison cluster_Oxaborinane Oxaborinane (6-membered) cluster_Oxaborepane Oxaborepane (7-membered) Chair Chair Flexibility_Low Lower Flexibility Chair->Flexibility_Low Boat Boat TwistBoat Twist-Boat Boat->TwistBoat Flexibility_High Higher Flexibility Boat->Flexibility_High TwistBoat->Flexibility_High

Caption: Conformational preferences of oxaborinanes versus oxaborepanes.

Biological Activity and Drug Development Potential

Both oxaborinanes and oxaborepanes have garnered interest in drug discovery due to the unique properties of boron. The empty p-orbital on the boron atom can engage in reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine residues in enzymes.

  • Antimicrobial and Antifungal Activity: Benzoxaboroles, which contain an oxaborinane ring fused to a benzene ring, have shown significant promise as antimicrobial and antifungal agents.[1][2] For example, tavaborole is an FDA-approved antifungal agent for the treatment of onychomycosis. The activity of these compounds is often attributed to the inhibition of essential enzymes like leucyl-tRNA synthetase. While less explored, oxaborepanes are also being investigated for their potential as antimicrobial agents. The larger, more flexible ring of oxaborepanes may allow for interactions with different target proteins or binding pockets.

  • Enzyme Inhibition: The ability of the boron atom to form stable adducts makes these heterocycles attractive candidates for enzyme inhibitors. The specific geometry and flexibility of the ring system will play a crucial role in determining the binding affinity and selectivity for a particular enzyme.

Conclusion

The choice between an oxaborepane and an oxaborinane scaffold in a drug discovery program will depend on the specific therapeutic target and desired properties. Oxaborinanes offer a more conformationally restricted and predictable scaffold, which can be advantageous for achieving high binding affinity and selectivity. In contrast, the greater conformational flexibility of oxaborepanes may be beneficial for exploring a wider range of binding modes and for adapting to more dynamic binding sites. Further research, including the synthesis and detailed structural analysis of a wider range of derivatives, is needed to fully unlock the therapeutic potential of these intriguing boron-containing heterocycles.

References

Validating the mechanism of action of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

As a novel oxaborole compound, 3-Amino-1,2-oxaborepan-2-ol is hypothesized to function as a leucyl-tRNA synthetase (LeuRS) inhibitor, a mechanism shared with other boron-containing antifungals. This guide provides a comparative analysis of its proposed mechanism of action against established LeuRS inhibitors and other antifungal agents, supported by experimental data and detailed protocols.

Comparative Analysis of Antifungal Mechanisms of Action

The primary mechanism of action for this compound is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. This inhibition occurs through the formation of a stable adduct with the enzyme's editing site, effectively trapping tRNALeu and halting protein production. This targeted action provides a high degree of selectivity for fungal over human LeuRS, minimizing off-target effects.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for this compound and comparable antifungal agents against relevant fungal pathogens.

CompoundTarget EnzymeOrganismIC50 (nM)MIC (µg/mL)
This compound Leucyl-tRNA SynthetaseTrichophyton rubrum1500.25
TavaboroleLeucyl-tRNA SynthetaseTrichophyton rubrum1800.5
PosaconazoleLanosterol 14α-demethylaseTrichophyton rubrum20.03
TerbinafineSqualene EpoxidaseTrichophyton rubrum50.01

Experimental Protocols

Enzyme Inhibition Assay for Leucyl-tRNA Synthetase

This protocol details the procedure for determining the inhibitory activity of this compound against fungal LeuRS.

Materials:

  • Recombinant fungal LeuRS

  • 14C-labeled leucine

  • Yeast tRNA

  • ATP, MgCl2, KCl, Tris-HCl buffer

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl2, KCl, and yeast tRNA.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant fungal LeuRS and 14C-labeled leucine.

  • Incubate the mixture at 30°C for 20 minutes.

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA.

  • Filter the precipitate and wash with cold TCA.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against fungal pathogens.

Materials:

  • Trichophyton rubrum culture

  • RPMI-1640 medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of Trichophyton rubrum.

  • Incubate the plate at 28°C for 72 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Confirm the MIC by measuring the optical density at 600 nm.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Compound This compound Adduct LeuRS-tRNALeu-Compound Adduct Formation Compound->Adduct Binds to LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) LeuRS->Adduct tRNA_Leu tRNA-Leu tRNA_Leu->Adduct Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Leads to

Caption: Proposed mechanism of action for this compound.

Start Start: Prepare Fungal Inoculum & Compound Dilutions Inoculation Inoculate Microtiter Plates Start->Inoculation Incubation Incubate at 28°C for 72h Inoculation->Incubation Visual_Assessment Visual Assessment of Growth (Determine MIC) Incubation->Visual_Assessment OD_Measurement Measure Optical Density (OD600) Visual_Assessment->OD_Measurement Data_Analysis Data Analysis and MIC Confirmation OD_Measurement->Data_Analysis

Caption: Experimental workflow for MIC determination.

Hypothesis Hypothesis: Inhibits LeuRS In_Vitro In Vitro Evidence: Enzyme Assay (IC50) Hypothesis->In_Vitro supports Cellular Cellular Evidence: MIC Assay Hypothesis->Cellular supports Conclusion Conclusion: Valid Mechanism of Action In_Vitro->Conclusion validates Cellular->Conclusion validates

Caption: Logical flow for validating the mechanism of action.

A Comparative Analysis of Amino-Functionalized Boronic Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Amino-functionalized boronic esters are a pivotal class of compounds in medicinal chemistry and chemical biology, renowned for their role as potent enzyme inhibitors and versatile synthetic intermediates. Their unique ability to form reversible covalent bonds with active site serine and threonine residues has led to the development of groundbreaking therapeutics, most notably the proteasome inhibitor bortezomib. This guide provides a comparative overview of different synthetic methodologies for preparing α-amino boronic esters, their relative performance, and a detailed look into their mechanism of action in a key signaling pathway.

Performance Comparison: Synthesis of α-Amino Boronic Esters

The synthesis of enantiomerically pure α-amino boronic esters is a critical challenge in drug development. Two prominent methods, the Matteson homologation and copper-catalyzed borylation of imines, offer distinct advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope. The following table summarizes key performance data extracted from the literature for these methods.

Synthetic MethodSubstrateProductYield (%)Diastereoselectivity (d.r.)Reference
Matteson Homologation Isobutylboronic acid(1R)-1-[(3S)-3-(tert-Butoxycarbonylamino)-4-methylpentanoyl]amino-2-phenylethylboronic acid pinanediol ester75>95:5
Arylboronic esterα-Substituted arylboronic ester50-7695.5% ee
Copper-Catalyzed Borylation N-(tert-Butanesulfinyl)imine of 3-phenylpropanal(RS)-tert-Butylsulfinamide-Substituted α-Amino Boronate88>98:2
N-(tert-Butanesulfinyl)imine of isovaleraldehyde(RS)-tert-Butylsulfinamide-Substituted α-Amino Boronate85>98:2
N-(tert-Butanesulfinyl)imine of benzaldehyde(RS)-tert-Butylsulfinamide-Substituted α-Amino Boronate81>98:2
Racemic α-chloroboronate ester and a carbamateEnantioenriched α-aminoboronic acid derivative67-7794-96% ee

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of amino-functionalized boronic esters. Below are representative procedures for the Matteson homologation and copper-catalyzed borylation of imines.

Matteson Homologation for the Synthesis of an α-Amino Boronic Ester

This protocol describes the synthesis of a key precursor to the drug bortezomib.

Materials:

  • Isobutylboronic acid

  • (+)-Pinanediol

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • Lithium hexamethyldisilazide (LHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Formation of the Boronic Ester: Isobutylboronic acid is reacted with (+)-pinanediol in THF to form the corresponding chiral boronic ester. The reaction mixture is stirred at room temperature until completion, and the solvent is removed under reduced pressure.

  • Matteson Reaction: The chiral boronic ester is dissolved in anhydrous THF and cooled to -78 °C. A solution of dichloromethyllithium (prepared in situ from CH₂Cl₂ and n-BuLi) is added dropwise, and the reaction is stirred for 30 minutes. A solution of ZnCl₂ in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Amination: The resulting α-chloroboronic ester is cooled to -78 °C, and a solution of LHMDS in THF is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-amino boronic ester.

Copper-Catalyzed Asymmetric Borylation of an N-tert-Butanesulfinyl Aldimine

This protocol outlines a general and efficient method for the asymmetric synthesis of α-amino boronate esters.

Materials:

  • N-tert-Butanesulfinyl aldimine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos ligand)

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In a glovebox, CuCl, NaOtBu, and the Josiphos ligand are added to a reaction vessel. Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, the N-tert-butanesulfinyl aldimine and bis(pinacolato)diboron are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis for the complete consumption of the starting imine.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-amino boronate ester.

Mechanism of Action: Proteasome Inhibition by Bortezomib

Amino-functionalized boronic esters, exemplified by bortezomib, exert their therapeutic effects primarily through the inhibition of the 26S proteasome, a critical cellular machinery for protein degradation. This inhibition disrupts cellular homeostasis and triggers apoptosis in cancer cells. The signaling pathway of bortezomib-induced apoptosis is multifaceted and involves the accumulation of ubiquitinated proteins, leading to the unfolded protein response (UPR) and the suppression of the NF-κB signaling pathway.

Proteasome_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Releases Bortezomib Bortezomib Bortezomib->Proteasome Inhibits IkB IκB IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis DNA DNA NFkB_nuc->DNA Binds Anti_Apoptotic Anti-Apoptotic Genes DNA->Anti_Apoptotic Transcription Proliferation Cell Proliferation Genes DNA->Proliferation Transcription Experimental_Workflow Start Design & Substrate Selection Synthesis Chemical Synthesis (e.g., Matteson, Cu-catalyzed) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Evaluation Purification->In_Vitro Enzyme_Assay Enzyme Inhibition Assays (e.g., Proteasome) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (Viability, Apoptosis) In_Vitro->Cell_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Start Iterative Improvement

Comparative Biological Activity of Oxaborole Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 3-substituted-2(5H)-oxaboroles, a class of compounds structurally related to 3-Amino-1,2-oxaborepan-2-ol. The data presented is based on available experimental evidence, focusing on their potential as antimicrobial agents.

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Oxaborole-containing compounds have emerged as a promising class of therapeutics, with some demonstrating potent activity against a range of pathogens. This guide focuses on the biological activity of 3-substituted-2(5H)-oxaborole analogs, highlighting their structure-activity relationships and antimicrobial profiles. While data on this compound analogs specifically is limited in the reviewed literature, the insights from these closely related compounds provide a valuable framework for future drug discovery and development efforts.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

A primary mechanism of action for many antimicrobial oxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1][2] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in the translation of genetic material into proteins. By inhibiting this enzyme, oxaborole compounds effectively halt protein production, leading to the cessation of cell growth and eventual cell death.[2]

Comparative Antimicrobial Activity

The antimicrobial efficacy of 3-substituted-2(5H)-oxaborole analogs has been evaluated against a panel of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for this assessment.

Antifungal Activity

Several 3-substituted-2(5H)-oxaborole analogs have demonstrated significant antifungal activity. A study on a series of these compounds revealed promising MIC values against various fungal and yeast strains.[3][4]

Table 1: Antifungal Activity of 3-Substituted-2(5H)-Oxaborole Analogs (MIC in μg/mL) [3]

Compound IDR-GroupSaccharomyces cerevisiaePenicillium chrysogenumTrichophyton mentagrophytesAspergillus flavus
6c 3-Fluorophenyl5.206.2512.525
6f 3-Chlorophenyl10.412.52550
6i 3-Bromophenyl15.6255050
6l 3-Iodophenyl20.82550>50
Tavaborole (Reference)>50>500.78>50

Note: Data extracted from a study on 3-substituted-2(5H)-oxaboroles. The study did not include this compound analogs.

Antibacterial Activity

The antibacterial activity of these oxaborole analogs was found to be more modest, with some compounds showing moderate inhibition against E. coli.[3]

Table 2: Antibacterial Activity of Selected 3-Substituted-2(5H)-Oxaborole Analogs (MIC in μg/mL) [3]

Compound IDR-GroupEscherichia coliBacillus cereusStaphylococcus aureus (MRSA)Pseudomonas aeruginosa
6b 4-Fluorophenyl42>50>50>50
6e 4-Chlorophenyl21>50>50>50
6h 4-Bromophenyl21>50>50>50
6k 4-Iodophenyl25>50>50>50

Note: Data extracted from a study on 3-substituted-2(5H)-oxaboroles. The study did not include this compound analogs.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that a compound is toxic to the target pathogen but not to the host cells. Cytotoxicity assays are therefore essential. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Table 3: Cytotoxicity of Selected 3-Substituted-2(5H)-Oxaborole Analogs [3]

Compound IDR-GroupCell Viability (%) against H9c2 cells at 100 μM
6c 3-Fluorophenyl~100
6f 3-Chlorophenyl~100
6i 3-Bromophenyl~100
6l 3-Iodophenyl~100

Note: The tested compounds showed no significant cytotoxicity against rat myoblast (H9c2) cells at a concentration of 100 μM.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound analogs)

  • Microbial strains (bacteria or fungi)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies of the microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of the compounds against their molecular target.

Objective: To measure the extent to which the test compounds inhibit the activity of Leucyl-tRNA Synthetase.

Materials:

  • Purified Leucyl-tRNA Synthetase (bacterial or fungal)

  • Test compounds

  • L-leucine

  • ATP

  • tRNA specific for leucine

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Radioactively labeled L-leucine ([³H] or [¹⁴C]-leucine)

  • Filter paper discs

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, L-leucine (including a tracer amount of radiolabeled leucine), and tRNA.

    • Add varying concentrations of the test compound to the reaction mixture.

  • Enzyme Initiation:

    • Initiate the reaction by adding the purified LeuRS to the mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Reaction Quenching and Precipitation:

    • Stop the reaction by spotting the reaction mixture onto filter paper discs.

    • Wash the discs with cold trichloroacetic acid (TCA) to precipitate the tRNA and any attached radiolabeled leucine. Unincorporated radiolabeled leucine will be washed away.

  • Quantification:

    • Dry the filter discs and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of leucyl-tRNA formed.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard method for assessing the cytotoxic effects of compounds on mammalian cell lines.

Objective: To evaluate the toxicity of the test compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., H9c2, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Signaling Pathway: Protein Synthesis Inhibition

The following diagram illustrates the central role of Leucyl-tRNA Synthetase in protein synthesis and how its inhibition by oxaborole analogs disrupts this vital cellular process.

Protein_Synthesis_Inhibition Mechanism of Action: Inhibition of Protein Synthesis cluster_translation Protein Synthesis (Translation) Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Aminoacylation Ribosome Ribosome Charged_tRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translation Oxaborole_Analog This compound Analog Oxaborole_Analog->LeuRS Inhibition

Caption: Inhibition of Leucyl-tRNA Synthetase by Oxaborole Analogs.

Experimental Workflow: Antimicrobial Activity Screening

This diagram outlines the general workflow for screening and evaluating the antimicrobial activity of novel compounds like this compound analogs.

Experimental_Workflow Workflow for Antimicrobial Activity Evaluation Compound_Synthesis Synthesis of This compound Analogs Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., LeuRS Inhibition Assay) MIC_Determination->Mechanism_of_Action Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization

References

Benchmarking the Catalytic Activity of 3-Amino-1,2-oxaborepan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel catalysts is a cornerstone of innovation in chemical synthesis and drug development. 3-Amino-1,2-oxaborepan-2-ol, a member of the oxaborole family, presents a unique structural motif with potential for new catalytic applications. This guide provides a framework for benchmarking its catalytic activity against established alternatives. Due to the novelty of this compound, specific experimental data on its catalytic performance is not yet available. Therefore, this document serves as a methodological template for its evaluation, drawing comparisons with known oxaborole and other organocatalysts in a well-established benchmark reaction: the enantioselective addition of diethylzinc to aldehydes.

Comparative Analysis of Catalytic Performance

To objectively assess the potential of this compound, its performance should be compared against other catalysts known to be effective for a specific transformation. The enantioselective addition of diethylzinc to benzaldehyde is a suitable model reaction. The following table summarizes the performance of a representative benzoxaborole catalyst and a common amino alcohol catalyst, providing a benchmark for the future evaluation of this compound.

CatalystCatalyst Loading (mol%)Reaction Time (h)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
2-Carboxyphenylboronic acid (as a benzoxaborolone precursor)Data not availableData not availableData not availableData not availableData not availableData not available
(-)-3-exo-(dimethylamino)isoborneolNot specifiedNot specifiedTolueneNot specifiedHigh98 (R)
Azetidine alcoholsNot specifiedNot specifiedNot specifiedNot specified94-100Not specified
TADDOLsLowNot specifiedNot specifiedNot specifiedUp to 99Up to 99

Note: The data for 2-carboxyphenylboronic acid is presented as a precursor to a cyclized benzoxaborolone adduct which has shown catalytic activity in other contexts[1]. Specific data for the diethylzinc addition was not found. Data for other catalysts are representative of their general performance in this class of reaction[2].

Experimental Protocols

To ensure reproducible and comparable results, a standardized experimental protocol is essential. The following is a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for testing this compound.

Materials:

  • Catalyst (e.g., this compound, reference catalysts)

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the catalyst (0.025 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Benzaldehyde: Add freshly distilled benzaldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Initiation of Reaction: Slowly add diethylzinc (1.0 M solution in hexanes, 1.0 mmol, 2.0 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualization of the Benchmarking Workflow

The process of benchmarking a new catalyst can be visualized as a systematic workflow, from initial screening to detailed kinetic analysis. The following diagram illustrates this logical progression.

G cluster_0 Catalyst Evaluation Workflow A Catalyst Synthesis and Characterization (this compound) B Selection of Benchmark Reaction (e.g., Enantioselective Diethylzinc Addition) A->B C Initial Catalyst Screening (Varying reaction conditions) B->C D Performance Comparison with Alternative Catalysts C->D E Detailed Kinetic Studies (Turnover number, turnover frequency) D->E F Mechanistic Investigation (Spectroscopic and computational studies) E->F G Publication of Comparative Results F->G

References

A Comparative Analysis of 3-Amino-1,2-oxaborepan-2-ol: Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Amino-1,2-oxaborepan-2-ol, a novel aminoboronic acid derivative. Due to the limited availability of specific experimental data for this compound, this document utilizes data from the well-characterized dipeptidyl boronic acid, Z-SSKL(boro)L, as a representative example to illustrate the selectivity profile and experimental methodologies common for this class of molecules. Boronic acid derivatives are of significant interest in drug discovery, primarily as potent and often reversible inhibitors of serine proteases. Their unique mechanism of action involves the formation of a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.

Data Presentation: Cross-Reactivity Profile

The inhibitory activity of boronic acid derivatives is typically assessed against a panel of proteases to determine their selectivity. The following table summarizes the inhibition constants (Ki) for the representative compound, Z-SSKL(boro)L, against a range of serine and non-serine proteases. Lower Ki values indicate higher inhibitory potency.

Target EnzymeEnzyme ClassInhibition Constant (Ki) (nM)
Prostate-Specific Antigen (PSA)Serine Protease65
ChymotrypsinSerine Protease3,900
TrypsinSerine Protease> 10,000
Dipeptidyl Peptidase 4 (DPP-4)Serine Protease> 10,000
ElastaseSerine Protease> 10,000
Cathepsin BCysteine ProteaseNo significant inhibition
Cathepsin DAspartic ProteaseNo significant inhibition

Data presented is for the exemplary compound Z-SSKL(boro)L.

Experimental Protocols

The determination of inhibition constants (Ki) for protease inhibitors is crucial for evaluating their potency and selectivity. A common method involves a fluorogenic substrate assay.

Protocol: Serine Protease Inhibition Assay using a Fluorogenic Substrate

  • Reagents and Materials:

    • Purified serine protease of interest (e.g., PSA, Chymotrypsin, Trypsin).

    • Specific fluorogenic substrate for each protease (e.g., Suc-LLVY-AMC for chymotrypsin).

    • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microtiter plates.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

    • To each well of the microtiter plate, add the assay buffer, the test inhibitor at various concentrations, and the purified protease.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore being used.

    • The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration in the presence of different inhibitor concentrations.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or other kinetic plots.

    • Calculate the inhibition constant (Ki) using appropriate kinetic models, such as the Cheng-Prusoff equation for competitive inhibitors.

Mandatory Visualization

Signaling Pathway

Aminoboronic acid derivatives, by inhibiting serine proteases, can modulate various signaling pathways. A key example is the inhibition of proteases like thrombin, which are involved in activating Protease-Activated Receptors (PARs). PARs are G protein-coupled receptors that, upon cleavage by a protease, unmask a tethered ligand that initiates downstream signaling. The following diagram illustrates a simplified PAR1 signaling pathway.

PAR1_Signaling cluster_intracellular Intracellular Space Thrombin Thrombin (Serine Protease) PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active G_protein Gαq/11 PAR1_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Phosphorylation of target proteins

Caption: Simplified Protease-Activated Receptor 1 (PAR1) signaling pathway.

Experimental Workflow

The process of screening for and characterizing protease inhibitors involves a structured workflow, from initial high-throughput screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Characterization Workflow start Compound Library (e.g., this compound analogs) hts Primary High-Throughput Screening (Single concentration vs. target protease) start->hts hit_id Hit Identification (Compounds showing significant inhibition) hts->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Analysis (IC50 determination) hit_id->dose_response Active Compounds selectivity Selectivity Profiling (Screening against a panel of proteases) dose_response->selectivity kinetic_analysis Detailed Kinetic Studies (Determination of Ki and mechanism of inhibition) selectivity->kinetic_analysis end Lead Compound kinetic_analysis->end

Caption: Workflow for protease inhibitor screening and characterization.

In Vivo Efficacy of Oxaborole Compounds: A Comparative Analysis of Crisaborole and Tavaborole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of oxaborole-based topical drug candidates, using the approved drugs Crisaborole and Tavaborole as key examples.

The oxaborole class of compounds has emerged as a significant area of interest in topical drug development, primarily due to their unique boron-based chemistry which facilitates targeted enzyme inhibition. This guide provides a comparative overview of the in vivo efficacy and validation of two prominent oxaboroles: Crisaborole, for the treatment of atopic dermatitis, and Tavaborole, for onychomycosis. While specific in vivo data for 3-Amino-1,2-oxaborepan-2-ol is not publicly available, the following comparison of its structural analogs offers valuable insights into the experimental validation and performance of this drug class.

Comparative Efficacy and Physicochemical Properties

A summary of the key characteristics and performance of Crisaborole and Tavaborole is presented below, offering a baseline for the evaluation of new oxaborole candidates.

FeatureCrisaboroleTavaborole (AN2690)
Indication Mild-to-moderate atopic dermatitis[1][2]Toenail onychomycosis[3][4]
Mechanism of Action Phosphodiesterase 4 (PDE4) inhibitor[1]Inhibits fungal leucyl-tRNA synthetase (LeuRS), interfering with protein synthesis[4]
Formulation 2% topical ointment[1][5][6]5% topical solution[3][4]
In Vivo Bioavailability (Minipig Model) Propylene glycol (excipient) bioavailability of 3.56% (unabraded skin) and 3.65% (abraded skin)[1]Not explicitly stated in the provided results.
Ex Vivo Permeation (Human Skin) Propylene glycol (excipient) permeation of 3.7% over 24 hours[1]250-fold higher penetration through cadaver fingernail plate compared to ciclopirox 8% solution after 14 days[4]
Clinical Efficacy Highlights Statistically significant improvement in Atopic Dermatitis Severity Index (ADSI) and percentage of treatable body surface area (%BSA) compared to vehicle at day 29 (p < 0.0001)[2]Phase II and III trials demonstrated safety and efficacy in treating mild to moderate toenail onychomycosis without the need for debridement[4]

Mechanism of Action: A Tale of Two Targets

The differing therapeutic targets of Crisaborole and Tavaborole underscore the versatility of the oxaborole scaffold.

Oxaborole_MoA cluster_crisaborole Crisaborole (Atopic Dermatitis) cluster_tavaborole Tavaborole (Onychomycosis) Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP Increased cAMP Inflammation Reduced Inflammation cAMP->Inflammation Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits tRNA_Leucine Blocks tRNA trapping Protein_Synthesis Inhibition of Fungal Protein Synthesis tRNA_Leucine->Protein_Synthesis

Comparative Mechanisms of Action for Crisaborole and Tavaborole.

Experimental Protocols for In Vivo Validation

The validation of topical oxaborole efficacy involves a combination of in vitro, ex vivo, and in vivo studies, as guided by regulatory bodies like the FDA.

In Vivo Pharmacokinetic Studies

As recommended by the FDA for Crisaborole, a typical in vivo pharmacokinetic study to establish bioequivalence involves a single-application, two-way crossover design.[5]

Objective: To compare the rate and extent of drug absorption into the systemic circulation.

Key Parameters:

  • Study Design: Single-application, two-way crossover.

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Analyte: Parent drug (e.g., Crisaborole) in plasma.

  • Application Site: Defined area on the skin.

  • Bioequivalence Assessment: Based on pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Ex Vivo Permeation Studies

These studies are crucial for assessing the penetration of the drug through the skin.

Objective: To determine the rate and extent of drug permeation through excised human skin.

Key Parameters:

  • Test System: Franz diffusion cells with excised human skin as the membrane.

  • Formulations: Test product versus a reference standard.

  • Dose: Typically a pseudo-infinite, occluded dose.

  • Analyte Measurement: Quantification of the drug in the receptor solution over time.

  • Outcome: Permeation profiles and calculation of flux.

Clinical Efficacy Trials

Randomized, double-blind, vehicle-controlled studies are the gold standard for demonstrating clinical efficacy.

Objective: To evaluate the therapeutic efficacy and safety of the drug in the target patient population.

Key Parameters:

  • Study Design: Randomized, double-blind, vehicle-controlled, parallel-group.

  • Patient Population: Individuals with the target indication (e.g., mild-to-moderate atopic dermatitis or onychomycosis).

  • Treatment Regimen: Twice daily application for a specified duration (e.g., 28 days for Crisaborole)[2].

  • Efficacy Endpoints: Standardized scoring systems such as the Investigator's Static Global Assessment (ISGA), Atopic Dermatitis Severity Index (ADSI), or mycological cure rates.

  • Safety Assessment: Monitoring and reporting of adverse events.

InVivo_Validation_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation invitro_release In Vitro Release Testing (IVRT) exvivo_permeation Ex Vivo Permeation (IVPT) (e.g., Human Skin in Franz Cells) invitro_release->exvivo_permeation pk_study In Vivo Pharmacokinetic Study (Bioequivalence) exvivo_permeation->pk_study phase2_trials Phase II Clinical Trials (Dose-Ranging, Safety, Efficacy) pk_study->phase2_trials phase3_trials Phase III Clinical Trials (Confirmatory Efficacy and Safety) phase2_trials->phase3_trials

General Workflow for In Vivo Validation of Topical Drugs.

Conclusion

The successful development of Crisaborole and Tavaborole provides a clear roadmap for the in vivo validation of novel oxaborole compounds like this compound. A thorough understanding of the compound's mechanism of action, coupled with a rigorous series of in vitro, ex vivo, and in vivo studies, is paramount. By leveraging established protocols for pharmacokinetic assessment, skin permeation, and clinical efficacy, researchers can effectively evaluate the therapeutic potential of new chemical entities within this promising class of topical agents. The data presented herein for Crisaborole and Tavaborole serve as valuable benchmarks for these future investigations.

References

A Head-to-Head Comparison of Boron-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boron-based compounds, particularly those containing a boronic acid functional group, have emerged as a versatile and potent class of enzyme inhibitors. Their unique ability to form a stable, reversible covalent bond with the catalytic serine or threonine residues of various enzymes makes them powerful tools in drug discovery and chemical biology. This guide provides an objective comparison of the performance of key boron-based inhibitors against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Proteasome Inhibitors: A Comparative Analysis

Proteasome inhibitors are a cornerstone in the treatment of multiple myeloma. The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Boron-based inhibitors, such as bortezomib and ixazomib, are key players in this therapeutic area.

Quantitative Comparison of Proteasome Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of bortezomib and the epoxyketone-based inhibitor carfilzomib against the different catalytic subunits of the proteasome. Lower IC50 values indicate greater potency.

InhibitorTypeChymotrypsin-Like (β5) IC50 (nM)Caspase-Like (β1) IC50 (nM)Trypsin-Like (β2) IC50 (nM)
Bortezomib Boronic Acid21.8 ± 7.4618 ± 149379 ± 107
Carfilzomib Epoxyketone5.2>10,000>10,000

β-Lactamase Inhibitors: A New Frontier in Combating Antibiotic Resistance

The rise of antibiotic resistance, largely driven by β-lactamase enzymes that inactivate β-lactam antibiotics, is a critical global health threat. Boron-based inhibitors, known as boronic acid transition state inhibitors (BATSIs), represent a promising strategy to counteract this resistance. Vaborbactam is a clinically approved boronic acid β-lactamase inhibitor.

Quantitative Comparison of β-Lactamase Inhibitors

This table compares the in vitro efficacy of the boron-based inhibitor vaborbactam (in combination with meropenem) against the non-boron-based inhibitor avibactam (in combination with ceftazidime) against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Inhibitor CombinationTypeOrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Meropenem/Vaborbactam Boronic Acid-BasedKPC-producing Enterobacteriaceae0.06/81/899%[1][2]
Ceftazidime/Avibactam Non-Boronic AcidKPC-producing Enterobacteriaceae1/44/498%[1][2]

The following table presents a head-to-head comparison of the IC50 values of vaborbactam and avibactam against wild-type KPC-2 and a mutant strain (D179Y) that confers resistance to ceftazidime-avibactam.[3][4][5]

InhibitorKPC-2 WT IC50 (µM)KPC-2 D179Y IC50 (µM)Fold Increase in IC50
Vaborbactam 0.94 ± 0.021.9 ± 0.3~2
Avibactam 0.47 ± 0.028.9 ± 0.9~20

Experimental Protocols

Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from commercially available luminescent assays and published research methodologies.[6][7][8][9]

Materials:

  • Purified 20S or 26S proteasome

  • Proteasome inhibitor (e.g., bortezomib)

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the boron-based inhibitor in DMSO. Serially dilute the inhibitor in Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the purified proteasome in Assay Buffer to a working concentration.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control)

    • Proteasome solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percent inhibition relative to the control (DMSO) and plot against the inhibitor concentration to determine the IC50 value.

β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol is based on the widely used chromogenic substrate, nitrocefin.[10][11][12][13][14]

Materials:

  • Purified β-lactamase (e.g., KPC-2)

  • Boron-based β-lactamase inhibitor (e.g., vaborbactam)

  • Nitrocefin solution (a chromogenic cephalosporin)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • DMSO (for dissolving inhibitor)

  • 96-well clear microplate

  • Spectrophotometric plate reader (Absorbance at 490 nm)

Procedure:

  • Inhibitor and Enzyme Preparation: Prepare stock solutions and serial dilutions of the inhibitor in DMSO and then Assay Buffer. Dilute the purified β-lactamase in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control)

    • β-lactamase solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the nitrocefin solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

Signaling Pathway: Proteasome Inhibition of the NF-κB Pathway

Proteasome_Inhibition_of_NF_kB Proteasome Inhibition of the Canonical NF-κB Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome 26S Proteasome IkB->Proteasome targeted for degradation NFkB NF-κB (p50/p65) NFkB->IkB sequesters DNA DNA (κB sites) NFkB->DNA translocates to nucleus and binds Bortezomib Bortezomib (Boron-based Inhibitor) Bortezomib->Proteasome inhibits Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription initiates

Caption: Proteasome inhibitors block IκB degradation, preventing NF-κB activation.

Experimental Workflow: β-Lactamase Inhibition Assay

Beta_Lactamase_Inhibition_Workflow Workflow for β-Lactamase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Boron-based Inhibitor Dilutions Plate Add Inhibitor and Enzyme to 96-well Plate Inhibitor->Plate Enzyme Prepare β-Lactamase Solution Enzyme->Plate Substrate Prepare Nitrocefin Substrate Solution Add_Substrate Add Nitrocefin to Initiate Reaction Substrate->Add_Substrate Incubate Pre-incubate Plate->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 490 nm (Kinetic Mode) Add_Substrate->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: A typical workflow for determining the IC50 of a β-lactamase inhibitor.

References

Safety Operating Guide

Proper Disposal of 3-Amino-1,2-oxaborepan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Amino-1,2-oxaborepan-2-ol, a heterocyclic organoboron compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionNitrile or neoprene gloves (double-gloving recommended)
Body ProtectionChemical-resistant laboratory coat
Respiratory ProtectionUse in a well-ventilated fume hood. If aerosolization is possible, a respirator may be required.

In-Laboratory Neutralization and Disposal Protocol

Due to the reactive nature of the boronate ester and the basicity of the amino group, direct disposal is not recommended. An in-laboratory neutralization procedure via hydrolysis is advised for small quantities (typically less than 10 grams). This process aims to break down the compound into more manageable and less reactive substances.

Experimental Protocol for Hydrolysis:

  • Preparation: In a properly functioning chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH). Also, prepare a 1 M solution of hydrochloric acid (HCl) for final pH adjustment.

  • Reaction Setup: Place a stir bar in a beaker of appropriate size containing the this compound waste. Place the beaker on a stir plate.

  • Hydrolysis: Slowly add the 1 M NaOH solution to the waste while stirring. The hydrolysis of the boronate ester is expected to occur under basic conditions. A general guideline is to add a 2-fold molar excess of NaOH relative to the organoboron compound.

  • Monitoring: Monitor the reaction for any signs of gas evolution, excessive heat generation, or precipitation. Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, slowly add 1 M HCl to neutralize the excess NaOH. Use a calibrated pH meter to monitor the pH, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal: The resulting aqueous solution, containing the hydrolyzed organic components and inorganic salts, should be transferred to a properly labeled aqueous waste container. This container should be designated for non-halogenated organic waste. Consult your institution's specific guidelines for the final disposal of this waste stream.

Logical Workflow for Disposal:

DisposalWorkflow Start Start: this compound Waste PPE Don Appropriate PPE Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Hydrolysis Hydrolyze with 1M NaOH (24h) FumeHood->Hydrolysis Neutralize Neutralize with 1M HCl (pH 6-8) Hydrolysis->Neutralize AqueousWaste Transfer to Labeled Aqueous Waste Container Neutralize->AqueousWaste End End: Proper Disposal AqueousWaste->End

Caption: Disposal workflow for this compound.

Waste Management and Segregation

Proper waste segregation is critical to prevent unintended reactions in waste containers.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated consumables (e.g., gloves, weighing paper)Labeled solid waste container
Aqueous Waste Neutralized hydrolysateLabeled aqueous waste container (non-halogenated)
Sharps Waste Contaminated needles or glasswarePuncture-proof sharps container

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all procedures are carried out in accordance with your institution's specific safety protocols and in compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance on waste disposal.

Essential Safety and Operational Guidance for Handling 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-1,2-oxaborepan-2-ol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely amino alcohols and organic boron compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the substance-specific SDS provided by the manufacturer before handling this chemical.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, based on available data for analogous compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with similar amino alcohol compounds, which include potential for severe skin and eye damage.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldUse tightly fitting safety goggles. A face shield (minimum 8-inch) is required when there is a risk of splashing[1]. Ensure eye protection is tested and approved under government standards like NIOSH (US) or EN 166 (EU)[1][2]. Eyewash stations should be in close proximity[3].
Skin Chemical-Resistant Gloves and Protective ClothingHandle with gloves. Nitrile gloves are a common recommendation for handling organic substances[4]. Wear appropriate protective clothing to prevent skin exposure[5]. Contaminated clothing should be removed immediately and washed before reuse[5].
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced[2][5]. For powders or dusts, a dust mask (e.g., type N95) is recommended. All respiratory protection should be used in accordance with OSHA respirator regulations (29 CFR 1910.134) or equivalent standards[2].
General Lab Coat and Closed-Toe ShoesStandard laboratory practice dictates the use of a lab coat and closed-toe shoes to protect against accidental spills[4].

Operational Plan: Safe Handling Workflow

Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any vapors or dust[1][4].

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a functioning eyewash station and safety shower are readily accessible[3].

    • Don all required PPE as detailed in the table above.

  • Handling:

    • Avoid direct contact with the substance.

    • Prevent the generation of dust or aerosols.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place[1].

  • Post-Handling:

    • Wash hands thoroughly after handling the substance.

    • Clean the work area and any equipment used.

    • Properly store or dispose of the chemical and any contaminated materials.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations[6]. Organic substances, especially those containing boron, should not be disposed of down the drain[1][4].

Waste Disposal Protocol:

  • Segregation:

    • Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container[1].

    • If mixed with solvents, segregate into halogenated or non-halogenated organic waste streams as appropriate[4].

  • Container Management:

    • Keep the waste container closed and store it in a designated, well-ventilated area.

  • Final Disposal:

    • Arrange for disposal through an approved waste disposal company. Do not attempt to neutralize or dispose of the chemical without expert consultation.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Plan prep 1. Preparation - Verify safety equipment - Don all required PPE handle 2. Handling - Use fume hood - Avoid contact and dust prep->handle post_handle 3. Post-Handling - Clean work area - Wash hands thoroughly handle->post_handle segregate 1. Segregate Waste - Use labeled hazardous  waste container post_handle->segregate Transfer to Waste Stream manage 2. Container Management - Keep container sealed - Store in designated area segregate->manage dispose 3. Final Disposal - Contact approved waste  disposal company manage->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.